molecular formula C9H9BrO3 B6156862 2-(3-bromo-2-methoxyphenyl)acetic acid CAS No. 1261616-87-8

2-(3-bromo-2-methoxyphenyl)acetic acid

Cat. No.: B6156862
CAS No.: 1261616-87-8
M. Wt: 245.07 g/mol
InChI Key: AKHATHUBPYOHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromo-2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95.
BenchChem offers high-quality 2-(3-bromo-2-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromo-2-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261616-87-8

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromo-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9BrO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

AKHATHUBPYOHDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CC(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

2-(3-Bromo-2-methoxyphenyl)acetic Acid: Molecular Characterization, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, highly functionalized aromatic building blocks serve as the foundational architecture for novel therapeutics. 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8) is a prime example of such a versatile intermediate. Featuring a precisely arranged triad of functional groups—an acetic acid moiety, a methoxy ether, and an aryl bromide—this compound offers orthogonal reactivity profiles. This technical guide provides an in-depth analysis of its molecular properties, mechanistic utility in advanced transition-metal catalysis, and standardized protocols for its application in drug discovery workflows.

Molecular Architecture and Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in complex reaction matrices, solubility in biphasic systems, and ultimate pharmacokinetic potential when incorporated into a larger active pharmaceutical ingredient (API).

The molecular formula of 2-(3-bromo-2-methoxyphenyl)acetic acid is C₉H₉BrO₃ , yielding a molecular weight of 245.07 g/mol [1]. The structural logic of this molecule lies in its functional group density. The methoxy group (-OCH₃) at the 2-position provides significant steric bulk while acting as an electron-donating group via resonance, enriching the electron density of the aromatic ring. Conversely, the bromo substituent at the 3-position serves as a highly reactive electrophilic handle, primed for oxidative addition in cross-coupling reactions.

Table 1: Key Physicochemical and Structural Parameters

ParameterValueMechanistic Implication
Chemical Formula C₉H₉BrO₃Defines stoichiometry for downstream functionalization.
Molecular Weight 245.07 g/mol Optimal low-MW fragment for lead generation (Rule of 3 compliant).
CAS Number 1261616-87-8Unique identifier for sourcing and regulatory documentation.
SMILES String COC1=C(CC(O)=O)C=CC=C1BrFacilitates computational modeling and docking studies.
Topological Polar Surface Area (TPSA) 46.53 ŲIndicates good membrane permeability profile for derivatives.
LogP (Calculated) ~2.08Favorable lipophilicity for balancing aqueous solubility and target affinity.

Synthetic Utility: The 1,4-Palladium Shift Mechanism

From a synthetic standpoint, the true value of 2-(3-bromo-2-methoxyphenyl)acetic acid lies in its capacity to participate in advanced C-H activation methodologies. Traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) utilize the C-Br bond directly. However, cutting-edge methodologies leverage this bond as an internal oxidant to drive complex intramolecular rearrangements.

A landmark application of this compound (and its ester derivatives) is its role in the redox-neutral coupling between two C(sp³)-H bonds via a 1,4-Palladium shift [2]. In this mechanistic paradigm, the aryl bromide undergoes oxidative addition with a Palladium(0) catalyst. Instead of immediately reacting with an external nucleophile, the resulting Pd(II) intermediate undergoes a thermodynamically driven 1,4-migration to activate an adjacent, unactivated C(sp³)-H bond (such as those on the methoxy group or an adjacent aliphatic chain). This allows for the rapid construction of complex, fused heterocyclic scaffolds without the need for external stoichiometric oxidants.

pd_shift A Aryl Bromide Precursor B Oxidative Addition [Pd(0) → Pd(II)] A->B Pd(0) catalyst C 1,4-Palladium Shift (C(sp³)-H Activation) B->C Intramolecular Migration D Reductive Elimination (C-C Bond Formation) C->D E Fused Heterocycle Product D->E -Pd(0) Regeneration

Fig 1: Mechanistic pathway of the redox-neutral 1,4-Palladium shift for heterocycle synthesis.

Applications in Medicinal Chemistry: ROMK Inhibitors

Beyond methodology development, 2-(3-bromo-2-methoxyphenyl)acetic acid is a critical building block in the pharmaceutical industry, specifically in the development of Renal Outer Medullary Potassium Channel (ROMK) inhibitors [2]. ROMK inhibitors represent a novel class of potassium-sparing diuretics utilized for the treatment of hypertension and heart failure.

In these drug discovery workflows, the acetic acid tail is typically subjected to amide coupling with complex pharmacophores, while the bromo group is subsequently functionalized via Suzuki-Miyaura coupling to append diverse aryl or heteroaryl rings, optimizing the Structure-Activity Relationship (SAR) of the lead candidate.

workflow Step1 Phase 1: Ester Hydrolysis LiOH, THF/H2O Step2 Phase 2: Amide Coupling Oxalyl Chloride / Amine Step1->Step2 Step3 Phase 3: Cross-Coupling Pd-Catalysis at C3-Br Step2->Step3 Step4 Phase 4: Lead Optimization ROMK Inhibitor Screening Step3->Step4

Fig 2: Synthetic workflow utilizing the title compound for ROMK inhibitor drug development.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity results in the laboratory, the following protocols outline the fundamental manipulations of this compound. These procedures are designed as self-validating systems, incorporating specific checkpoints for quality control.

Protocol A: Base-Promoted Saponification to Yield the Free Acid

Often, the compound is sourced or synthesized as its methyl ester (methyl 2-(3-bromo-2-methoxyphenyl)acetate). The conversion to the free acid must be performed under carefully controlled basic conditions to prevent the cleavage of the sensitive ortho-methoxy ether.

Causality & Rationale: Lithium hydroxide (LiOH) is selected over stronger bases like NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate hydrolysis while minimizing exothermic degradation. A biphasic THF/Water system ensures the simultaneous solvation of the lipophilic ester and the inorganic base.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of methyl 2-(3-bromo-2-methoxyphenyl)acetate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 2.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature for 2.0 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the high-Rf ester spot confirms complete conversion[2].

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~2 at 0°C. The target acid will precipitate.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(3-bromo-2-methoxyphenyl)acetic acid in near-quantitative yield (>98%).

Protocol B: Activation and Amide Coupling

To utilize the acid in ROMK inhibitor synthesis, it must be converted to an activated electrophile.

Causality & Rationale: While coupling reagents like HATU or EDC are common, converting the acid to an acid chloride using Oxalyl Chloride provides a highly reactive, scalable intermediate that guarantees complete conversion when reacted with sterically hindered amines. A catalytic amount of DMF is used to generate the highly reactive Vilsmeier-Haack complex, which acts as the true chlorinating agent.

Step-by-Step Methodology:

  • Activation: Suspend the free acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) at 0°C. Observe gas evolution (CO and CO₂). Stir for 2 hours at room temperature until gas evolution ceases.

  • Coupling: Concentrate the mixture in vacuo to remove excess Oxalyl Chloride. Redissolve the crude acid chloride in DCM, cool to 0°C, and slowly add a solution of the target amine (1.1 eq) and Triethylamine (TEA, 3.0 eq) in DCM.

  • Purification: Stir for 17 hours, quench with saturated aqueous NaHCO₃, extract, and purify via flash column chromatography to isolate the target amide[2].

References

  • Molaid / Angewandte Chemie / US Patent Office. "Redox-Neutral Coupling between Two C(sp3)-H Bonds Enabled by a 1,4-Palladium Shift" (DOI: 10.1002/anie.201908460) & "INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL" (US20140142115A1). Molaid Chemical Database. Available at: [Link]

Sources

The Strategic Intermediate: A Technical Guide to 2-(3-Bromo-4-methoxyphenyl)acetic Acid and its Therapeutic Legacy in Combretastatin A-4

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Potential of Substituted Phenylacetic Acids in Oncology

In the landscape of modern drug discovery, the elegance of a therapeutic agent often lies not only in its final form but also in the strategic design of its synthetic precursors. Substituted phenylacetic acids represent a class of unassuming molecules that serve as critical building blocks for a multitude of pharmacologically active compounds. Their structural versatility allows for the precise introduction of various functionalities, enabling the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. This guide delves into the technical intricacies of one such pivotal intermediate, 2-(3-bromo-4-methoxyphenyl)acetic acid, and its instrumental role in the synthesis of the potent anti-cancer agent, Combretastatin A-4. We will explore the synthesis of this key intermediate, its conversion to a clinically significant therapeutic, and the profound biological impact of the resulting molecule, thereby providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

Synthesis and Characterization of 2-(3-Bromo-4-methoxyphenyl)acetic Acid: A Foundational Protocol

The efficient and regioselective synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid is paramount to its utility as a synthetic intermediate. The most common and effective method involves the direct bromination of 4-methoxyphenylacetic acid.

Experimental Protocol: Regioselective Bromination

Objective: To synthesize 2-(3-bromo-4-methoxyphenyl)acetic acid via the electrophilic substitution of 4-methoxyphenylacetic acid.

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Ice-water

  • Xylene (for recrystallization)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid.

  • Separately, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid at room temperature over a period of 30 minutes.

  • Continue stirring the reaction mixture at room temperature for an additional 60 minutes to ensure complete reaction.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from hot xylene to yield pure 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline solid.[1]

Data Presentation:

PropertyValueReference
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance White crystalline powder[1]
Yield 84%[1]
Melting Point 115.0 to 119.0 °C
Workflow for the Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid

G cluster_synthesis Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid A 4-methoxyphenylacetic acid in glacial acetic acid C Reaction Mixture (Stirring at RT) A->C B Bromine in glacial acetic acid B->C Dropwise addition D Precipitation in ice-water C->D Pouring E Filtration & Washing D->E F Recrystallization (Hot Xylene) E->F G Pure 2-(3-bromo-4-methoxyphenyl)acetic acid F->G

Caption: Workflow diagram for the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid.

From Intermediate to Anti-cancer Agent: The Synthesis of Combretastatin A-4

The strategic placement of the bromo and methoxy groups on the phenylacetic acid scaffold makes 2-(3-bromo-4-methoxyphenyl)acetic acid an ideal precursor for the synthesis of Combretastatin A-4. The Perkin condensation reaction is a key transformation in this synthetic route.[2]

Experimental Protocol: Perkin Condensation for Combretastatin A-4 Synthesis

Objective: To synthesize Combretastatin A-4 via a Perkin condensation between 2-(3-bromo-4-methoxyphenyl)acetic acid and 3,4,5-trimethoxybenzaldehyde, followed by decarboxylation.

Materials:

  • 2-(3-bromo-4-methoxyphenyl)acetic acid

  • 3,4,5-trimethoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine

Procedure:

  • Combine 2-(3-bromo-4-methoxyphenyl)acetic acid (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in a reaction vessel.

  • Add acetic anhydride and triethylamine to the mixture.

  • Heat the reaction mixture under reflux. This step facilitates both the condensation and subsequent decarboxylation to form the stilbene bridge of Combretastatin A-4.

  • Upon reaction completion, the mixture is worked up to isolate the crude Combretastatin A-4.

  • Purification is typically achieved through column chromatography to yield the pure cis-isomer, which is the more biologically active form.[2][3]

Biological Activity and Therapeutic Potential of Combretastatin A-4

Combretastatin A-4, derived from the African bush willow Combretum caffrum, is a potent anti-cancer agent with a unique mechanism of action.[4][5] It functions as a vascular disrupting agent (VDA), selectively targeting the established vasculature of tumors.[4]

Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption

Combretastatin A-4 exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[6] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of the microtubule network in endothelial cells lining the tumor blood vessels leads to a cascade of events:

  • Cytoskeletal Collapse: The depolymerization of microtubules causes a loss of structural integrity in endothelial cells.

  • Cell Shape Change: The endothelial cells undergo morphological changes, becoming more rounded.

  • Increased Vascular Permeability: The integrity of the tumor vasculature is compromised, leading to leakage from the blood vessels.

  • Blood Flow Disruption: The combination of endothelial cell shape change and increased permeability leads to a shutdown of blood flow within the tumor.

  • Tumor Necrosis: Deprived of oxygen and nutrients, the tumor cells undergo extensive ischemic necrosis.[7][8]

Signaling Pathway: Interference with VEGF/VEGFR-2 Signaling

Beyond its direct effects on tubulin, Combretastatin A-4 also exhibits anti-angiogenic properties by interfering with key signaling pathways involved in the formation of new blood vessels. It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs).[9] This is achieved, at least in part, by attenuating the VEGF/VEGFR-2 signaling pathway.[9]

G cluster_pathway Combretastatin A-4 Mechanism of Action CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to VEGFR2 VEGFR-2 CA4->VEGFR2 Downregulates expression Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) CA4->Angiogenesis Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cytoskeleton Endothelial Cell Cytoskeleton Disruption Microtubules->Cytoskeleton Vascular_Perm Increased Vascular Permeability Cytoskeleton->Vascular_Perm Blood_Flow Tumor Blood Flow Shutdown Vascular_Perm->Blood_Flow Necrosis Tumor Necrosis Blood_Flow->Necrosis VEGF VEGF VEGF->VEGFR2 Activates VEGFR2->Angiogenesis Promotes

Caption: Signaling pathway of Combretastatin A-4's dual action on vascular disruption and anti-angiogenesis.

Clinical Significance and Future Directions

Due to its poor water solubility, the phosphate prodrug of Combretastatin A-4, Combretastatin A-4 Phosphate (CA4P), was developed.[4][6] CA4P is readily converted to the active Combretastatin A-4 in vivo and has been the subject of numerous clinical trials for various cancers, including anaplastic thyroid cancer and ovarian cancer.[4][5]

The story of 2-(3-bromo-4-methoxyphenyl)acetic acid and its transformation into Combretastatin A-4 is a compelling example of how a strategically designed chemical intermediate can pave the way for a powerful therapeutic agent. The continued exploration of substituted phenylacetic acids as scaffolds for novel drug candidates holds significant promise for the future of oncology research and development.

References

  • The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Combretastatin A4 phosphate. (2004, March 15). PubMed. Retrieved from [Link]

  • Combretastatin A-4 and its Analogs in Cancer Therapy. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. AACR Journals. Retrieved from [Link]

  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. (2023, November 27). Royal Society of Chemistry. Retrieved from [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. Retrieved from [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PMC. Retrieved from [Link]

  • Combretastatin A-4 and its analogs in cancer therapy. (2013, September 1). Kean Digital Learning Commons. Retrieved from [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2024, May 8). MDPI. Retrieved from [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. Retrieved from [Link]

  • Synthesis of Combretastatin A-4 and Erianin. (2008). ResearchGate. Retrieved from [Link]

Sources

The Strategic Synthesis and Therapeutic Potential of 2-(3-Bromo-2-methoxyphenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-2-methoxyphenyl)acetic acid, a valuable building block in medicinal chemistry. While direct literature on this specific compound is sparse, this document constructs a detailed framework for its synthesis, derivatization, and potential therapeutic applications by drawing logical parallels from closely related and well-documented analogues. This guide serves as a foundational resource for researchers aiming to explore the chemical space and biological significance of this and similar substituted phenylacetic acid derivatives.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The versatility of this structure allows for a wide range of modifications to both the aromatic ring and the acetic acid moiety, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen and methoxy substituents, in particular, can significantly influence a molecule's biological activity. Bromine, for instance, can enhance binding affinity through halogen bonding and improve metabolic stability, while a methoxy group can alter electronic properties and solubility. The specific substitution pattern of 2-(3-bromo-2-methoxyphenyl)acetic acid presents a unique combination of steric and electronic features, making its derivatives promising candidates for novel drug discovery programs.

Synthesis of the Core Compound: 2-(3-Bromo-2-methoxyphenyl)acetic Acid

Proposed Synthetic Pathway

The logical precursor for the synthesis is 2-(2-methoxyphenyl)acetic acid. The methoxy group is an ortho-, para-director. To achieve bromination at the 3-position (meta to the acetic acid group and ortho to the methoxy group), direct bromination of 2-(2-methoxyphenyl)acetic acid would likely lead to a mixture of products with bromination occurring at the positions activated by the methoxy group. Therefore, a more controlled synthesis starting from a different precursor might be necessary to ensure the desired regioselectivity. However, for the purpose of this guide, we will present a general bromination protocol that would be the first approach in an experimental setting, followed by purification to isolate the desired isomer.

A common method for the bromination of activated aromatic rings is the use of bromine in a suitable solvent, such as acetic acid.[1]

Experimental Protocol: Synthesis of 2-(3-Bromo-2-methoxyphenyl)acetic Acid

Materials:

  • 2-(2-methoxyphenyl)acetic acid

  • Bromine

  • Glacial Acetic Acid

  • Ice-water

  • Xylene (for recrystallization)

Procedure:

  • Dissolve 2-(2-methoxyphenyl)acetic acid in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 30 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for an additional 60 minutes.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Stir the resulting mixture for 10 minutes, then collect the precipitate by filtration.

  • Wash the filtered solid with ice-water.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot xylene, to yield the desired 2-(3-bromo-2-methoxyphenyl)acetic acid.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature and reaction time, may be necessary to maximize the yield of the desired 3-bromo isomer and minimize the formation of other isomers. Characterization of the final product would be essential using techniques such as NMR, mass spectrometry, and melting point analysis.

Derivatization Strategies for Therapeutic Exploration

The carboxylic acid moiety of 2-(3-bromo-2-methoxyphenyl)acetic acid is a prime handle for further chemical modifications to generate a library of derivatives with diverse biological activities. Standard derivatization reactions can be employed to explore the structure-activity relationship (SAR) of this scaffold.

Esterification

Ester derivatives can be synthesized to modulate the lipophilicity and cell permeability of the parent compound.

General Protocol: Ester Synthesis

  • Suspend 2-(3-bromo-2-methoxyphenyl)acetic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the ester by column chromatography.

Amidation

Amide derivatives are of significant interest as they can introduce new hydrogen bonding interactions, which can be crucial for target binding. A wide variety of primary and secondary amines can be used to generate a diverse library of amides.

General Protocol: Amide Synthesis

  • Activate the carboxylic acid of 2-(3-bromo-2-methoxyphenyl)acetic acid by converting it to an acid chloride. This can be achieved by reacting the acid with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine) in DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Potential Biological Activities and Therapeutic Applications

While the biological profile of 2-(3-bromo-2-methoxyphenyl)acetic acid derivatives has not been explicitly reported, the activities of structurally related brominated and methoxylated phenylacetic acid derivatives provide valuable insights into their potential therapeutic applications.[2]

Anti-inflammatory Activity

Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). The bromo-methoxyphenyl scaffold is a key feature in compounds with potential anti-inflammatory properties.[3][4] It is plausible that derivatives of 2-(3-bromo-2-methoxyphenyl)acetic acid could exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity

Several studies have highlighted the potential of bromo-methoxyphenyl derivatives as cytotoxic agents against various cancer cell lines.[2][5] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. Derivatives of 2-(3-bromo-2-methoxyphenyl)acetic acid could be investigated for their potential as anticancer agents.

Antimicrobial Activity

The bromo-methoxyphenyl scaffold is also present in a number of compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] Therefore, derivatives of 2-(3-bromo-2-methoxyphenyl)acetic acid warrant investigation for their potential as novel antimicrobial agents.

Data Summary

Table 1: Physicochemical Properties of 2-(3-Bromo-2-methoxyphenyl)acetic acid

PropertyValueSource
CAS Number 1261616-87-8[6]
Molecular Formula C₉H₉BrO₃[6]
Molecular Weight 245.07[6]
Appearance Solid (predicted)-
Storage Sealed in dry, 2-8°C[6]

Visualizations

Chemical Structures and Reactions

G cluster_0 Synthesis of Core Compound cluster_1 Derivatization Reactions A 2-(2-methoxyphenyl)acetic acid B 2-(3-bromo-2-methoxyphenyl)acetic acid A->B Br2, Acetic Acid C 2-(3-bromo-2-methoxyphenyl)acetic acid D Ester Derivative C->D R-OH, H+ E Amide Derivative C->E 1. SOCl2 2. R1R2NH

Caption: Synthetic and derivatization pathways for 2-(3-bromo-2-methoxyphenyl)acetic acid.

Conclusion

2-(3-bromo-2-methoxyphenyl)acetic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis and derivatization based on established chemical principles and analogies to closely related compounds. The potential for its derivatives to exhibit anti-inflammatory, anticancer, and antimicrobial activities makes this compound a compelling starting point for further research and drug discovery efforts. The protocols and strategies outlined herein are intended to empower researchers to unlock the therapeutic potential of this versatile chemical entity.

References

  • The Role of 4-Bromophenylacetic Acid in Pharmaceutical R&D and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][7]-thiazepin-3(2H)-one. MDPI. Available at: [Link]

  • Process for the preparation of α-bromo-phenylacetic acids. Google Patents.
  • 2-(3-bromo-2-methoxyphenyl)acetic acid. MCE. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • Pharmaceuticals. BSEF. Available at: [Link]

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science. Available at: [Link]

  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]

  • Mandelic acid derivatives. Google Patents.
  • A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. Google Patents.
  • Patents & Products. Garg Lab - UCLA. Available at: [Link]

  • A process for the preparation of firocoxib. Google Patents.
  • In re. Regulations.gov. Available at: [Link]

Sources

The Acidity Landscape of 2-(3-Bromo-2-methoxyphenyl)acetic Acid: Structural Mechanics and pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8)

Executive Summary

In modern drug discovery, particularly in the synthesis of complex fused heterocycles and Renal Outer Medullary Potassium (ROMK) channel inhibitors [1, 2], phenylacetic acid derivatives serve as critical building blocks. The compound 2-(3-bromo-2-methoxyphenyl)acetic acid presents a unique physicochemical profile. Its acidity—quantified by its pKa​ value—dictates its solubility, membrane permeability, and reactivity in cross-coupling reactions.

This technical whitepaper provides an in-depth analysis of the structural factors governing the acidity of 2-(3-bromo-2-methoxyphenyl)acetic acid, presents a quantitative comparative landscape of its substituent effects, and outlines self-validating experimental protocols for precise pKa​ determination.

Structural Mechanics and Causality of Acidity

To understand the acidity of 2-(3-bromo-2-methoxyphenyl)acetic acid, one must dissect the molecule into its core scaffold and its electronic modifiers.

The Methylene Insulator Effect

The parent compound, phenylacetic acid, has a pKa​ of 4.31 in water [3]. Unlike benzoic acid ( pKa​ 4.20), where the carboxylate group is directly conjugated with the aromatic π -system, phenylacetic acid contains a methylene bridge ( −CH2​− ). This sp3 -hybridized carbon acts as an electronic insulator. It completely blocks resonance effects ( +R or −R ) from the aromatic ring from directly stabilizing or destabilizing the carboxylate anion[6]. Consequently, the acidity of phenylacetic acid derivatives is governed almost entirely by inductive effects ( −I/+I ) and field effects transmitted through the σ -bonds and surrounding solvent space.

Synergistic Inductive Withdrawal

The target molecule features two key substituents on the phenyl ring:

  • 2-Methoxy Group (Ortho): While methoxy groups are strongly electron-donating via resonance ( +R ), the methylene insulator blocks this effect. Therefore, the highly electronegative oxygen atom exerts a pure electron-withdrawing inductive effect ( −I ). Because it is in the ortho position, its spatial proximity to the carboxylate group maximizes this −I effect, stabilizing the conjugate base and lowering the pKa​ to approximately 4.14 [4].

  • 3-Bromo Group (Meta): Halogens are classic −I directors. Positioned at the meta carbon, the bromine atom exerts a strong inductive pull through the σ -framework without any competing resonance donation.

When combined, the 2-methoxy and 3-bromo groups exert a synergistic, bidirectional −I pull. This electron withdrawal delocalizes the negative charge of the resulting carboxylate anion, significantly enhancing the thermodynamic stability of the conjugate base. Based on Hammett equation additivity principles [6], the pKa​ of 2-(3-bromo-2-methoxyphenyl)acetic acid is computationally predicted to be ~3.97 .

ElectronicEffects Sub_Br 3-Bromo Group (-I Effect) Ring Phenyl Ring (Electron Sink) Sub_Br->Ring Inductive Pull Sub_OMe 2-Methoxy Group (-I Effect) Sub_OMe->Ring Inductive Pull Bridge Methylene Bridge (Resonance Insulator) Ring->Bridge Net Electron Withdrawal COOH Carboxylate Anion (Stabilized) Bridge->COOH Stabilizes Negative Charge

Fig 1: Electronic transmission pathway of inductive effects stabilizing the carboxylate anion.

Quantitative Data Landscape

The table below summarizes the empirical and predicted pKa​ values of relevant structural analogs to contextualize the acidity of the target compound.

CompoundSubstituent(s) pKa​ (Water, 25°C)Primary Electronic EffectReference
Acetic AcidNone (Aliphatic)4.76Baseline[6]
Phenylacetic AcidNone (Aromatic)4.31Weak −I (Phenyl ring)[3]
4-Bromophenylacetic Acid4-Bromo4.19Moderate −I (Attenuated by distance)[5]
2-Methoxyphenylacetic Acid2-Methoxy4.14Strong −I (Proximity effect)[4]
2-(3-bromo-2-methoxyphenyl)acetic acid 2-Methoxy, 3-Bromo ~3.97 (Predicted) Synergistic −I (Additive) Calculated

Self-Validating Experimental Protocols for pKa​ Determination

Because 2-(3-bromo-2-methoxyphenyl)acetic acid contains a highly lipophilic halogenated aromatic ring, its aqueous solubility is exceptionally low. Standard aqueous potentiometry will fail due to precipitation during the titration. To circumvent this, a Cosolvent Extrapolation Method (Yasuda-Shedlovsky) must be employed.

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

Causality Check: Why use a cosolvent? Methanol/water mixtures ensure the compound remains dissolved across all protonation states. However, organic solvents alter the dielectric constant of the medium, artificially shifting the pKa​ . The Yasuda-Shedlovsky method plots the apparent pKa​ against the reciprocal of the dielectric constant, allowing for a mathematically rigorous extrapolation to 100% aqueous conditions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three distinct cosolvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight).

  • Ionic Strength Standardization: Add Potassium Chloride (KCl) to each mixture to achieve a constant ionic strength of I=0.15 M. Reasoning: This standardizes the activity coefficients of the ions, mimicking physiological conditions and preventing ionic strength drift during the addition of the titrant.

  • Sample Preparation: Dissolve accurately weighed 2-(3-bromo-2-methoxyphenyl)acetic acid into each cosolvent mixture to achieve a 1.0×10−3 M concentration.

  • Environmental Control: Place the titration vessel in a water jacket maintained at exactly 25.0 ± 0.1 °C. Purge the solution continuously with high-purity Nitrogen ( N2​ ) gas. Reasoning: Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces a secondary weak acid equilibrium that severely skews the titration curve of the target analyte.

  • Titration: Titrate with standardized 0.1 M KOH (prepared in the matching cosolvent). Record pH vs. volume using a glass electrode calibrated specifically for mixed-solvent systems.

  • Data Processing (Gran Plot): Convert the titration curve into a Gran plot to mathematically pinpoint the equivalence point, eliminating subjective visual errors.

  • Extrapolation: Plot the apparent pKa​ values from the 30%, 40%, and 50% MeOH titrations against 1/ε (where ε is the dielectric constant of the specific mixture). The y-intercept of the linear regression yields the true aqueous pKa​ .

Workflow A 1. Sample Prep (0.15 M KCl, MeOH/H2O Mixtures) B 2. N2 Gas Purging (Excludes CO2 Interference) A->B C 3. Potentiometric Titration (0.1 M KOH addition) B->C D 4. Gran Plot Analysis (Equivalence Point Detection) C->D E 5. Yasuda-Shedlovsky Extrapolation (Plot Apparent pKa vs 1/ε) D->E F 6. Final Aqueous pKa E->F

Fig 2: Self-validating potentiometric titration workflow for low-solubility phenylacetic acids.

Protocol B: 1 H-NMR Titration (Orthogonal Validation)

Causality Check: To ensure trustworthiness, the potentiometric data must be orthogonally validated. UV-Vis spectrophotometry is often used, but the methylene bridge in phenylacetic acids insulates the chromophore (phenyl ring) from the ionization site, resulting in negligible UV shifts. 1 H-NMR titration is the superior alternative because the chemical shift ( δ ) of the methylene protons ( −CH2​− ) is exquisitely sensitive to the protonation state of the adjacent carboxylate group.

Step-by-Step Methodology:

  • Prepare a 5.0×10−3 M solution of the compound in D2​O/MeOD mixture with 0.15 M NaCl.

  • Adjust the pH (measured as pD in deuterated solvents, where pD=pHmeter​+0.4 ) using NaOD or DCl across a range of 2.0 to 6.0 in 0.5 unit increments.

  • Acquire 1 H-NMR spectra at each pD value.

  • Track the chemical shift of the singlet corresponding to the methylene protons (typically around δ 3.6 - 3.8 ppm). As the acid deprotonates, the increased electron density shields the protons, causing an upfield shift.

  • Plot the chemical shift ( δ ) vs. pD and fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa​ .

References

  • 2-(3-bromo-2-methoxyphenyl)acetic acid | 1261616-87-8 Source: Molaid (Merck Sharp & Dohme Corp. Patent US20140142115A1) URL:[Link]

  • Phenylacetic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Cas 1878-68-8, 4-Bromophenylacetic acid Source: LookChem URL:[Link]

  • Acidity Factors: pKa and Substituent Effects Source: Scribd URL:[Link]

Methodological & Application

Synthesis protocols for 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation of 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8).

Executive Summary & Strategic Rationale

The compound 2-(3-bromo-2-methoxyphenyl)acetic acid is a highly specialized building block, prominently utilized in advanced organometallic methodologies, such as the synthesis of fused heterocycles via redox-neutral 1,4-palladium shifts ().

When designing a synthesis protocol for this molecule, direct bromination of 2-methoxyphenylacetic acid is strongly discouraged. The strongly activating methoxy group directs electrophilic aromatic substitution primarily to the less sterically hindered para position (yielding the 5-bromo isomer), resulting in poor regiocontrol. To ensure absolute regiochemical fidelity, a de novo construction of the acetic acid side chain from commercially available 3-bromo-2-methoxybenzaldehyde is the most robust and scalable approach.

Pathway Visualization

SynthesisRoute A 3-Bromo-2-methoxy- benzaldehyde B 3-Bromo-2-methoxy- benzyl alcohol A->B NaBH4, MeOH 0°C to RT C 3-Bromo-2-methoxy- benzyl bromide B->C PBr3, DCM 0°C to RT D 2-(3-Bromo-2-methoxy- phenyl)acetonitrile C->D NaCN, DMF/H2O RT to 50°C E 2-(3-Bromo-2-methoxy- phenyl)acetic acid D->E NaOH, EtOH/H2O Reflux, then H+

Figure 1: Four-step linear synthesis workflow for 2-(3-bromo-2-methoxyphenyl)acetic acid.

Step-by-Step Experimental Methodologies

Step 1: Chemoselective Reduction to 3-Bromo-2-methoxybenzyl alcohol
  • Procedure: Dissolve 3-bromo-2-methoxybenzaldehyde (1.0 equiv) in anhydrous methanol to create a 0.5 M solution. Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.2 equiv) in small portions to safely manage hydrogen gas evolution. Stir the mixture for 30 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality & Logic: NaBH₄ is explicitly chosen over stronger reducing agents like LiAlH₄. While LiAlH₄ can sometimes cause undesired reductive debromination of aryl halides at elevated temperatures, NaBH₄ is perfectly chemoselective for the aldehyde under these mild conditions.

Step 2: Halogenation to 3-Bromo-2-methoxybenzyl bromide
  • Procedure: Dissolve the crude alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.3 M). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar). Add phosphorus tribromide (PBr₃, 0.4 equiv) dropwise via a syringe. Stir at 0 °C for 1 hour, then allow the reaction to reach room temperature for an additional 2 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Extract with DCM. Wash the organic phase with saturated aqueous NaHCO₃ to neutralize any residual phosphorous acid, dry over MgSO₄, and concentrate to yield the benzylic bromide.

  • Causality & Logic: PBr₃ provides a highly efficient conversion to the bromide under strictly anhydrous conditions. Aqueous hydrobromic acid (HBr) is avoided, as strong aqueous acids combined with heat can cleave the adjacent methoxy ether, yielding an undesired phenol by-product.

Step 3: Nucleophilic Cyanation to 2-(3-Bromo-2-methoxyphenyl)acetonitrile
  • Procedure: Suspend sodium cyanide (NaCN, 1.5 equiv) in a solvent mixture of DMF and water (4:1 v/v). Dissolve the benzylic bromide (1.0 equiv) in a minimal volume of DMF and add it dropwise to the suspension at room temperature. Heat the mixture to 50 °C for 4–6 hours.

  • Workup: Cool the mixture to room temperature, dilute heavily with water, and extract with methyl tert-butyl ether (MTBE) (3x). Wash the combined organic layers thoroughly with water (at least 3x to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Causality & Logic: The mixed DMF/H₂O solvent system is critical for a self-validating reaction. Water solubilizes the inorganic NaCN lattice, while DMF acts as a polar aprotic solvent that significantly lowers the activation energy for the Sₙ2 displacement of the bromide by the cyanide ion.

Step 4: Base-Catalyzed Hydrolysis to the Target Acid
  • Procedure: Dissolve the nitrile intermediate (1.0 equiv) in ethanol. Add a 20% aqueous NaOH solution (5.0 equiv). Equip the flask with a reflux condenser and heat to reflux (approx. 100 °C bath temperature) for 12 hours, or until the evolution of ammonia gas ceases (can be monitored with wet pH paper at the condenser outlet).

  • Workup: Cool the reaction mixture and concentrate in vacuo to remove the ethanol. Dilute the remaining aqueous residue with water and wash with diethyl ether (2x). Discard the ether layer (this removes unreacted nitrile and non-acidic organic impurities). Acidify the highly pure aqueous layer with 6 M HCl until the pH reaches 1–2, causing the target carboxylic acid to precipitate. Extract the acidified aqueous layer with ethyl acetate (3x), dry over MgSO₄, and concentrate to afford the pure 2-(3-bromo-2-methoxyphenyl)acetic acid.

  • Causality & Logic: Base-catalyzed hydrolysis is selected over acid catalysis because it drives the reaction irreversibly to the water-soluble carboxylate salt. This allows for an orthogonal purification step—washing the basic aqueous layer with organic solvent—ensuring the final product isolated upon acidification is exceptionally pure ().

Alternative Protocol: Quantitative Ester Hydrolysis

If the methyl ester derivative (methyl 2-(3-bromo-2-methoxyphenyl)acetate, CAS: 1255209-15-4) is procured or synthesized via cross-coupling, it can be quantitatively hydrolyzed to the target acid.

EsterHydrolysis A Methyl 2-(3-bromo-2- methoxyphenyl)acetate B 2-(3-Bromo-2-methoxy- phenyl)acetic acid A->B LiOH, THF/H2O RT, 2.0 h

Figure 2: Alternative quantitative hydrolysis of the methyl ester intermediate.

  • Procedure: Dissolve the methyl ester in a 1:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 2.0 hours. Acidify with 1 M HCl and extract with ethyl acetate to obtain the product in near 100% yield, as validated by Rocaboy et al.

Quantitative Data & Analytical Benchmarks

To ensure the trustworthiness of the synthesis, researchers should validate each intermediate against the following expected benchmarks:

StepProductExpected YieldReaction TempTimeKey Analytical Benchmark (¹H NMR, CDCl₃)
1 3-Bromo-2-methoxybenzyl alcohol92–95%0 °C to RT2 hDisappearance of aldehyde CHO (~10.3 ppm); appearance of benzylic CH₂ (~4.7 ppm, s, 2H).
2 3-Bromo-2-methoxybenzyl bromide85–90%0 °C to RT3 hUpfield shift of benzylic CH₂ from ~4.7 ppm to ~4.5 ppm (s, 2H).
3 2-(3-Bromo-2-methoxyphenyl)acetonitrile80–85%RT to 50 °C4–6 hShift of benzylic CH₂ to ~3.7 ppm (s, 2H); appearance of IR CN stretch (~2250 cm⁻¹).
4 2-(3-Bromo-2-methoxyphenyl)acetic acid85–90%Reflux (100 °C)12 hAppearance of broad COOH peak (~12.5 ppm); benzylic CH₂ at ~3.6 ppm (s, 2H).

References

  • Redox-Neutral Coupling between Two C(sp3)−H Bonds Enabled by 1,4-Palladium Shift for the Synthesis of Fused Heterocycles. Angewandte Chemie International Edition.[Link]

  • Phenylacetic acid. Organic Syntheses.[Link]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the application of 2-(3-bromo-2-methoxyphenyl)acetic acid in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The Suzuki-Miyaura coupling is a cornerstone in modern organic synthesis, particularly for the construction of biaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2][3]

Introduction: The Strategic Importance of 2-(3-bromo-2-methoxyphenyl)acetic acid in Drug Discovery

The structural motif of a substituted phenylacetic acid is a key pharmacophore in numerous biologically active molecules. The ability to further functionalize this scaffold via carbon-carbon bond formation is of paramount importance in medicinal chemistry. 2-(3-bromo-2-methoxyphenyl)acetic acid serves as a versatile building block, where the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, and the methoxy and acetic acid moieties offer opportunities for further derivatization and can influence the physicochemical properties of the final compounds.

The Suzuki-Miyaura coupling is the reaction of an organoboron compound with an organohalide using a palladium catalyst and a base.[2][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an ideal method for creating diverse libraries of compounds for drug discovery.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (R-R') Reactants Aryl Halide (R-X) + Boronic Acid (R'-B(OH)2) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(3-bromo-2-methoxyphenyl)acetic acid to form a Pd(II) intermediate.[6] This is often the rate-determining step, particularly with less reactive aryl bromides.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be a robust starting point for the Suzuki coupling of 2-(3-bromo-2-methoxyphenyl)acetic acid. It is important to note that the optimal conditions may vary depending on the specific boronic acid used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(3-bromo-2-methoxyphenyl)acetic acid≥97%Commercially Available
Arylboronic Acid≥95%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableCan be used as a pre-catalyst.[12]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercially AvailableA common Pd(0) source.[1][12]
SPhosLigand GradeCommercially AvailableA bulky, electron-rich phosphine ligand.[1]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableA common and effective base.[11]
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableA stronger base, often used for challenging couplings.[11]
1,4-DioxaneAnhydrousCommercially AvailableA common solvent for Suzuki couplings.[12]
TolueneAnhydrousCommercially AvailableAnother suitable solvent.[12]
WaterDegassedImportant for dissolving the base and facilitating transmetalation.[12]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration of the catalyst.[13]
Silica Gel230-400 meshCommercially AvailableFor column chromatography.[13]
Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol utilizes a common and efficient catalyst system. The use of a bulky, electron-rich phosphine ligand like SPhos can enhance the rate of both oxidative addition and reductive elimination.[1]

Protocol_Workflow start Start reagents Combine Reactants: - 2-(3-bromo-2-methoxyphenyl)acetic acid - Arylboronic acid - Base (K₃PO₄) - Pd(OAc)₂ - SPhos start->reagents solvent Add Solvents: - Toluene - Water reagents->solvent degas Degas Mixture (e.g., N₂ bubbling) solvent->degas heat Heat to 80-100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc & Water - Separate Layers heat->workup wash Wash Organic Layer: - Water - Brine workup->wash dry Dry over Na₂SO₄ Filter and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).[14]

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous toluene and degassed water in a 5:1 ratio (e.g., 5 mL of toluene and 1 mL of water per 1 mmol of the aryl bromide).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Classic Conditions with Pd(PPh₃)₄

This protocol uses the well-established and commercially available Pd(PPh₃)₄ catalyst.[1]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Key Considerations

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling of the catalyst under an inert atmosphere. Use a fresh batch of catalyst.
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.[11]
Poor solubility of reactantsIncrease the reaction temperature or screen different solvent systems (e.g., DMF, THF/water).[14]
Significant Homo-coupling Reaction conditions favor self-couplingAdd the boronic acid slowly to the reaction mixture to maintain a low concentration.[13]
Protodeborylation Presence of excess water or acidUse anhydrous solvents and ensure the base is in sufficient excess.
Difficulty in Purification Residual palladium catalystFilter the reaction mixture through a pad of Celite before workup.[13]
Co-elution of boronic acidOptimize the polarity of the eluent for column chromatography. A more polar system may be needed to retain the boronic acid.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 2-(3-bromo-2-methoxyphenyl)acetic acid, providing a versatile route to a wide array of biaryl compounds of interest in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully implement and adapt these reactions for their specific synthetic targets. Careful consideration of the catalyst system, base, and solvent, along with diligent reaction monitoring, will lead to successful outcomes.

References

  • Al-Amin, M., & El-Sayed, R. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 3(10), 13539-13547. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024, February 25). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. [Link]

  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]

  • PMC. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

Sources

Application Note: Methods for Incorporating 2-(3-Bromo-2-methoxyphenyl)acetic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern peptide-drug conjugate (PDC) development and fragment-based drug discovery, the incorporation of highly specific unnatural building blocks is essential for tuning pharmacokinetic properties, enhancing target affinity, and providing handles for downstream functionalization. 2-(3-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1261616-87-8, MW: 245.07) is a specialized aryl acetic acid derivative utilized to introduce a highly functionalized aromatic moiety into peptide scaffolds[1].

From a mechanistic standpoint, this molecule is selected for three causal reasons:

  • Structural Constraint (Chain Termination): Because it is an acetic acid derivative lacking an α -amino group, it cannot participate in standard peptide chain elongation. It must be incorporated either as an N-terminal capping agent or attached to an orthogonal side-chain amine (e.g., the ϵ -amine of Lysine)[2].

  • Steric and Electronic Tuning: The ortho-methoxy group provides significant steric hindrance and acts as a hydrogen-bond acceptor, which can restrict the conformational flexibility of the peptide terminus, often stabilizing specific secondary structures.

  • Cross-Coupling Handle: The heavy bromine atom at the meta position serves a dual purpose. It provides a dense electron cloud useful for X-ray crystallographic phase determination and acts as an orthogonal reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to further elaborate the peptide post-cleavage.

Reagent Selection & Causality

The successful incorporation of sterically hindered aryl acetic acids requires robust coupling chemistry. The choice of coupling reagent directly dictates the efficiency of the amide bond formation and the suppression of side reactions.

  • HATU / DIPEA System: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is the premier choice for difficult couplings. The causality behind its high efficiency lies in the neighboring group effect: the pyridine nitrogen of the 7-azabenzotriazole leaving group stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state[3]. This drastically accelerates aminolysis, making it ideal for the sterically hindered 2-(3-bromo-2-methoxyphenyl)acetic acid.

  • DIC / OxymaPure System: For automated solid-phase peptide synthesis (SPPS) or scale-up, the DIC (Diisopropylcarbodiimide) and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) system is preferred. Oxyma acts as a non-explosive alternative to traditional benzotriazoles (HOBt/HOAt), forming a highly reactive ester while preventing carbodiimide-induced side reactions (such as N-acylurea formation)[4].

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the quantitative parameters and operational trade-offs when selecting a coupling system for aryl acetic acid incorporation.

Coupling SystemActivation TimeStandard Coupling TimeRelative CostRisk of GuanidinylationPrimary Use Case
HATU / DIPEA 1–2 min30–60 minHighModerate (if HATU is in excess)Difficult/hindered couplings, manual SPPS
DIC / OxymaPure 0 min (in situ)60–120 minLowNoneAutomated SPPS, microwave SPPS, scale-up
PyBOP / NMM 2–5 min60–120 minMediumLowRoutine manual synthesis, cost-sensitive runs

Experimental Workflows & Visualizations

SPPS Workflow for N-Terminal Capping

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Activation Pre-activation: 2-(3-Br-2-OMe-Ph)AcOH + HATU + DIPEA Resin->Activation Add Reagents Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Washing Resin Washing (DMF / DCM) Coupling->Washing Remove Excess Cleavage TFA Cleavage & Global Deprotection Washing->Cleavage Product Capped Peptide Product Cleavage->Product

Workflow for solid-phase peptide synthesis (SPPS) N-terminal capping.

Activation Mechanism

HATU_Mechanism Acid 2-(3-Br-2-OMe-Ph)AcOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Reagent HATU->OAt_Ester Amide Stable Amide Bond OAt_Ester->Amide Aminolysis Amine Peptide N-Terminus Amine->Amide

Mechanistic pathway of HATU-mediated activation and amide bond formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in colorimetric assays and visual cues ensure that each step acts as a quality control checkpoint before proceeding to the next.

Protocol A: N-Terminal Capping via HATU/DIPEA (Manual SPPS)

This protocol is utilized when the peptide chain has been fully elongated and the final Fmoc group has been removed, exposing a primary amine at the N-terminus[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the peptide-resin (e.g., Rink Amide AM resin) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: In a clean glass vial, dissolve 0.3 mmol (3.0 eq, 73.5 mg) of 2-(3-bromo-2-methoxyphenyl)acetic acid and 0.29 mmol (2.9 eq, 110.2 mg) of HATU in 2 mL of anhydrous DMF. Causality Note: Using 2.9 eq of HATU relative to 3.0 eq of the acid prevents the excess uronium salt from reacting with the peptide N-terminus to form a truncated guanidinium byproduct.

  • Activation: Add 0.6 mmol (6.0 eq, 104.5 µL) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex briefly and allow 2 minutes for the formation of the OAt active ester[3].

  • Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

    • Pass: Beads remain yellow/colorless, indicating complete capping.

    • Fail: Beads turn dark blue, indicating unreacted primary amines. If failed, repeat steps 3-5.

  • Cleavage: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Cleave the peptide using a standard cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours.

Protocol B: Orthogonal Side-Chain Derivatization via DIC/Oxyma

This protocol is used to attach the aryl acetic acid to a specific side chain (e.g., Lysine) while the peptide is still on the resin, utilizing orthogonal protecting groups like Mtt (4-methyltrityl).

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the peptide sequence incorporating an Fmoc-Lys(Mtt)-OH residue at the desired modification site.

  • N-Terminal Protection: Ensure the N-terminus is either Boc-protected (if incorporated as Boc-AA-OH) or acetylated to prevent off-target reactions.

  • Orthogonal Deprotection (Self-Validating): Treat the resin with 1% TFA in DCM (10 × 2 min).

    • Validation Cue: The cleavage of the Mtt group releases a trityl cation, turning the solution bright yellow. Continue the 2-minute treatments until the solution remains completely colorless, confirming total Mtt removal.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min) to neutralize the TFA salt, followed by standard DMF washes (5 × 1 min).

  • Coupling: Dissolve 0.3 mmol (3.0 eq) of 2-(3-bromo-2-methoxyphenyl)acetic acid and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3.0 eq) of DIC. Add the mixture immediately to the resin and agitate for 2 hours[4].

  • Validation & Cleavage: Perform a Kaiser test to confirm the acylation of the Lysine ϵ -amine. Proceed to global TFA cleavage and HPLC purification.

Sources

Scalable Synthesis of 2-(3-Bromo-2-methoxyphenyl)acetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-(3-Bromo-2-methoxyphenyl)acetic acid (CAS No. 1261616-87-8) is a highly valuable building block in medicinal chemistry and drug discovery[1]. The presence of the acetic acid moiety allows for facile amide couplings to generate diverse libraries of active pharmaceutical ingredients (APIs). Furthermore, the bromo- and methoxy- substituents on the phenyl ring provide an ideal scaffold for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

To ensure scalability, safety, and high overall yield, this protocol details a three-step linear synthesis starting from the commercially available 3-bromo-2-methoxytoluene. This route intentionally avoids hazardous reagents like diazomethane (often used in Arndt-Eistert homologations) and utilizes robust, easily purifiable intermediates.

Synthetic Workflow & Retrosynthetic Analysis

SynthesisWorkflow A 3-Bromo-2-methoxytoluene (Starting Material) B 3-Bromo-2-methoxybenzyl bromide (Intermediate 1) A->B NBS, AIBN MeCN, 80°C (Wohl-Ziegler) C 3-Bromo-2-methoxyphenylacetonitrile (Intermediate 2) B->C NaCN EtOH/H2O, 80°C (Kolbe Nitrile) D 2-(3-Bromo-2-methoxyphenyl)acetic acid (Target API) C->D 1. NaOH, H2O/EtOH, 100°C 2. HCl (aq) (Hydrolysis)

Figure 1: Three-step synthetic workflow for 2-(3-bromo-2-methoxyphenyl)acetic acid.

Mechanistic Insights: Causality & Protocol Design

As a self-validating system, every reagent and condition in this workflow has been selected based on established mechanistic principles to maximize yield and minimize side reactions:

  • Step 1: Wohl-Ziegler Bromination: The first step involves the radical bromination of the benzylic methyl group. We utilize N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. NBS is critical because it maintains a low, steady-state concentration of molecular bromine in the reaction mixture, which kinetically favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich methoxy-substituted ring[2]. While historically performed in highly toxic carbon tetrachloride, this protocol adapts the reaction to acetonitrile (MeCN), a greener solvent that maintains high selectivity and yield.

  • Step 2: Kolbe Nitrile Synthesis: The benzylic bromide is subjected to cyanation using sodium cyanide (NaCN). This reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism[3]. Because the cyanide ion is an ambident nucleophile, the choice of solvent is crucial. Using a polar solvent mixture (ethanol/water) and an alkali metal cyanide strongly favors attack by the more nucleophilic carbon atom, yielding the desired nitrile rather than the isonitrile byproduct[3].

  • Step 3: Base-Catalyzed Nitrile Hydrolysis: The final step converts the nitrile to the target phenylacetic acid. Under strongly basic aqueous conditions (NaOH in H₂O/EtOH), the hydroxide ion attacks the electrophilic nitrile carbon, forming an imine anion that tautomerizes to an amide intermediate[4]. Further nucleophilic attack by hydroxide on the amide carbonyl expels ammonia, driving the equilibrium toward the highly stable carboxylate salt[4]. Subsequent acidification with hydrochloric acid protonates the salt, precipitating the free carboxylic acid.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected performance metrics for the three-step sequence.

StepReaction TypeReagents & CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1 Benzylic BrominationNBS, AIBNAcetonitrile (MeCN)80–824–682–85
2 Cyanation ( SN​2 )NaCNEthanol / Water75–804–588–92
3 Base Hydrolysis1. NaOH, 2. HClWater / Ethanol10012–1690–95

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-methoxybenzyl bromide
  • Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Addition: Charge the flask with 3-bromo-2-methoxytoluene (100 g, 497 mmol) and anhydrous acetonitrile (500 mL). Add N-bromosuccinimide (NBS) (97.3 g, 547 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (4.08 g, 24.8 mmol, 0.05 eq).

  • Reaction: Heat the reaction mixture to a gentle reflux (80–82 °C) and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the solid and wash the filter cake with cold MeCN (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (500 mL), and wash sequentially with deionized water (2 × 200 mL) and brine (200 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford 3-bromo-2-methoxybenzyl bromide as a pale yellow oil. Proceed to the next step without further purification.

Protocol 2: Synthesis of 3-Bromo-2-methoxyphenylacetonitrile
  • Setup: In a 1 L reaction vessel equipped with a reflux condenser, dissolve the crude 3-bromo-2-methoxybenzyl bromide (approx. 139 g, 497 mmol) in ethanol (400 mL).

  • Cyanide Preparation: In a separate Erlenmeyer flask, dissolve sodium cyanide (NaCN) (29.2 g, 596 mmol, 1.2 eq) in deionized water (100 mL). (Caution: Highly toxic. Perform strictly in a fume hood).

  • Reaction: Add the aqueous NaCN solution dropwise to the ethanolic solution at room temperature over 30 minutes. Once the addition is complete, heat the mixture to 80 °C for 4–5 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with ethyl acetate (600 mL) and water (200 mL), then separate the layers.

  • Quenching & Isolation: Wash the organic layer with 5% aqueous sodium hypochlorite (bleach) (100 mL) to quench any residual unreacted cyanide, followed by a brine wash (200 mL). Dry over Na2​SO4​ , filter, and concentrate to yield 3-bromo-2-methoxyphenylacetonitrile as a light brown solid/oil.

Protocol 3: Synthesis of 2-(3-Bromo-2-methoxyphenyl)acetic acid
  • Setup: Transfer the crude 3-bromo-2-methoxyphenylacetonitrile (approx. 112 g, 497 mmol) to a 2 L round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (NaOH) (59.6 g, 1.49 mol, 3.0 eq) dissolved in water (300 mL) and ethanol (300 mL). Reflux the mixture at 100 °C for 12–16 hours. The reaction is complete when the evolution of ammonia gas ceases (verified using wet litmus paper at the condenser outlet).

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous layer with water (200 mL) and wash with dichloromethane (2 × 150 mL) to extract and remove unreacted neutral organic impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C) and slowly acidify to pH 1–2 using 6M aqueous HCl (approx. 250 mL). A white precipitate will form immediately. Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold deionized water (3 × 100 mL), and dry in a vacuum oven at 45 °C for 24 hours to afford pure 2-(3-bromo-2-methoxyphenyl)acetic acid as an off-white crystalline solid.

Safety & Scalability Considerations

  • Cyanide Toxicity: Sodium cyanide is highly toxic via inhalation, ingestion, and skin contact. All operations in Protocol 2 must be performed in a certified fume hood. Aqueous waste streams containing cyanide must be basified (pH > 10) and treated with an excess of sodium hypochlorite (bleach) to oxidize the cyanide to the much less toxic cyanate before disposal.

  • Thermal Hazards: AIBN is a thermally unstable radical initiator that generates nitrogen gas upon decomposition. It must be stored refrigerated and should never be heated in closed, unvented systems to prevent over-pressurization.

References

  • Title: 1261616-87-8 | 2-(3-Bromo-2-methoxyphenyl)acetic acid | ChemScene Source: chemscene.com URL: [1]

  • Title: Wohl–Ziegler bromination - Grokipedia Source: grokipedia.com URL: [2]

  • Title: Kolbe nitrile synthesis - chemeurope.com Source: chemeurope.com URL: [3]

  • Title: 20.7 Chemistry of Nitriles - OpenStax Source: openstax.org URL: [4]

Sources

Chemoselective Reduction of 2-(3-Bromo-2-methoxyphenyl)acetic Acid to 2-(3-Bromo-2-methoxyphenyl)ethanol: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in drug development and synthetic chemistry. However, achieving this transformation chemoselectively in the presence of sensitive functional groups—such as an aryl bromide—presents a significant synthetic challenge. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the chemoselective reduction of 2-(3-bromo-2-methoxyphenyl)acetic acid to 2-(3-bromo-2-methoxyphenyl)ethanol, ensuring the quantitative preservation of the aryl bromide and methoxy ether moieties.

Mechanistic Rationale & Reagent Selection

The structural anatomy of 2-(3-bromo-2-methoxyphenyl)acetic acid dictates a strict boundary on reagent selection. The molecule contains a highly reducible carboxylic acid, an aryl bromide susceptible to hydrodebromination (reductive cleavage), and a relatively stable ortho-methoxy group.

The Failure of Standard Nucleophilic Hydrides

Sodium borohydride ( NaBH4​ ) is the most ubiquitous reducing agent in organic synthesis, yet it is notoriously ineffective for carboxylic acids. The causality lies in its nucleophilic nature: NaBH4​ acts primarily as a base when encountering a carboxylic acid, deprotonating it to form a carboxylate ion[1]. Due to resonance electron donation from the negatively charged oxygen, the carbonyl carbon loses its electrophilicity, effectively shutting down any subsequent nucleophilic attack by the hydride[1].

The Risk of Lithium Aluminum Hydride ( LiAlH4​ )

While LiAlH4​ is a powerful hydride donor capable of forcing the reduction of carboxylate ions via aluminum coordination[1], its aggressive reactivity profile is a liability here. In electron-rich aromatic systems containing halogens, strong hydride donors like LiAlH4​ carry a high risk of inducing hydrodebromination, leading to the formation of des-bromo impurities that are exceptionally difficult to separate via standard chromatography.

The Solution: Lewis Acidic Activation via Borane ( BH3​ )

Borane ( BH3​ ) circumvents the resonance stabilization of the carboxylate by acting as a Lewis acid rather than a nucleophile. It coordinates directly to the electron-rich carbonyl oxygen, drawing electron density away from the carbon and making it highly electrophilic[1][2]. This facilitates a rapid, intramolecular hydride transfer[2]. Crucially, borane is highly chemoselective; it reduces carboxylic acids rapidly at room temperature while leaving aryl halides and aryl ethers completely unreacted[2][3].

To avoid the pyrophoric hazards and high costs associated with commercial BH3​⋅THF complexes, borane can be generated in situ using a highly economical mixture of NaBH4​ and Iodine ( I2​ )[4]. The iodine oxidizes the borohydride to generate diborane ( B2​H6​ ) directly in the reaction flask[4][5].

ReagentSelection Substrate 2-(3-bromo-2-methoxyphenyl) acetic acid NaBH4 NaBH4 (Alone) Substrate->NaBH4 Nucleophilic Hydride LiAlH4 LiAlH4 Substrate->LiAlH4 Strong Hydride Borane BH3-THF or NaBH4/I2 Substrate->Borane Lewis Acidic Hydride Fail No Reaction (Carboxylate Resonance) NaBH4->Fail Risk Reduction + Risk of Hydrodebromination LiAlH4->Risk Success Chemoselective Reduction to 2-(3-bromo-2-methoxyphenyl)ethanol Borane->Success

Reagent selection workflow for chemoselective reduction of aryl bromo carboxylic acids.

Quantitative Data: Method Comparison

ParameterProtocol A ( BH3​⋅THF )Protocol B ( NaBH4​/I2​ ) LiAlH4​ (Not Recommended)
Chemoselectivity (C-Br) Excellent (>98% preserved)Excellent (>98% preserved)Poor (High risk of debromination)
Typical Yield 85 - 95%80 - 90%Variable (Mixture of products)
Reagent Cost HighLowModerate
Scalability Limited (Pyrophoric hazards)Excellent (Bench-stable precursors)Poor (Exothermic, reactive)
Reaction Time 4 - 6 hours6 - 8 hours1 - 2 hours

Experimental Protocols

Protocol A: Direct Reduction using BH3​⋅THF Complex

Ideal for discovery-scale synthesis where reagent cost is secondary to operational speed and minimal byproducts.

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Addition: Add BH3​⋅THF (1.0 M in THF, 2.0 equiv) dropwise via syringe over 30 minutes.

    • Causality & Validation: The first equivalent of borane reacts immediately with the acidic proton to form a triacyloxyborane intermediate, releasing stoichiometric hydrogen gas ( H2​ ). The dropwise rate must be dictated by the visual cue of effervescence to prevent dangerous pressure buildup.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Validate completion via TLC (Eluent: 3:1 Hexanes:EtOAc, visualized with UV and KMnO4​ ). The starting material spot ( Rf​≈0.1 , streaking) should disappear, replaced by the alcohol product ( Rf​≈0.3 ).

  • Quenching: Cool the reaction back to 0 °C. Carefully add Methanol (MeOH) dropwise.

    • Causality & Validation: Borane reductions yield stable trialkoxyborane complexes ( B(OR)3​ ) rather than free alcohols. Methanol undergoes transesterification to cleave these B-O bonds, forming volatile trimethyl borate ( B(OMe)3​ ) and liberating the product. Vigorous bubbling will occur; quenching is complete when effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure alcohol.

Protocol B: In Situ Borane Generation using NaBH4​ and I2​

Ideal for process scale-up, utilizing bench-stable, cost-effective reagents.

Mechanism Step1 NaBH4 + I2 In Situ Generation Step2 BH3 (Borane) Active Species Step1->Step2 -NaI, -H2 Step3 Coordination to Carbonyl Oxygen Step2->Step3 + R-COOH Step4 Trialkoxyborane Intermediate Step3->Step4 Hydride Transfer -H2 Step5 Methanol Quench (Hydrolysis) Step4->Step5 Step6 Primary Alcohol Product Step5->Step6 B-O Cleavage

Mechanistic pathway of in situ borane generation and subsequent carbonyl reduction.

  • Preparation: Charge a dry flask with 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv), NaBH4​ (1.5 equiv), and anhydrous THF (0.2 M). The mixture will form a white suspension.

  • Cooling: Cool the suspension to 0 °C under an inert atmosphere.

  • Activation: Dissolve Iodine ( I2​ , 0.75 equiv) in a minimal volume of anhydrous THF. Add this dark brown solution dropwise to the reaction mixture over 45 minutes.

    • Causality & Validation: Iodine oxidizes the borohydride to generate diborane ( B2​H6​ ) alongside sodium iodide and hydrogen gas[4][5]. Self-Validation: The initial brown color of the iodine solution will rapidly dissipate upon hitting the suspension as it is consumed. The persistence of a brown color indicates the exhaustion of NaBH4​ .

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6–8 hours. Monitor via TLC as described in Protocol A.

  • Quenching: Cool to 0 °C. Carefully quench with MeOH until gas evolution stops, followed by the addition of 1M HCl to destroy any unreacted hydrides and fully hydrolyze the borate complexes.

  • Workup: Extract the aqueous layer with EtOAc. Wash the combined organic layers with saturated aqueous Na2​S2​O3​ (Sodium Thiosulfate).

    • Causality & Validation: Thiosulfate reduces any trace unreacted iodine to iodide, preventing product discoloration. A successful wash is validated by the organic layer turning from a faint yellow/brown to completely clear. Wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Chemistry Steps. Reduction of Carboxylic Acids. 1

  • National Institutes of Health (NIH). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. 2

  • Studylib. NaBH4 Reduction of Carboxylic Acids: Lab Procedure. 5

  • ACS Publications. Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. 4

  • Organic Chemistry Portal. Borane Reagents. 3

Sources

The Strategic Utility of 2-(3-bromo-2-methoxyphenyl)acetic acid in the Synthesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and their synthesis is a cornerstone of modern organic chemistry. Among the myriad of starting materials, 2-(3-bromo-2-methoxyphenyl)acetic acid has emerged as a particularly versatile and powerful precursor for the construction of complex, polycyclic heterocyclic systems. Its unique substitution pattern, featuring a bromine atom ortho to a methoxy group and an acetic acid side chain, provides a strategic handle for a variety of intramolecular cyclization reactions, most notably those catalyzed by palladium. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of dibenzo[b,d]furans, a privileged scaffold in medicinal chemistry.

The Power of Intramolecular C-H Arylation: A Gateway to Dibenzo[b,d]furans

The core synthetic strategy leveraging 2-(3-bromo-2-methoxyphenyl)acetic acid is the intramolecular C-H arylation, a type of palladium-catalyzed cross-coupling reaction. This powerful transformation allows for the direct formation of a carbon-carbon bond between the bromine-bearing aromatic ring and the adjacent phenyl ring, leading to the construction of the dibenzo[b,d]furan core. The methoxy group plays a crucial dual role: it activates the ortho C-H bond for palladation and influences the regioselectivity of the cyclization. The acetic acid moiety, upon cyclization, becomes a carboxylic acid group at the 1-position of the dibenzo[b,d]furan skeleton, offering a valuable functional handle for further molecular elaboration.

This direct C-H functionalization approach is highly atom-economical and avoids the need for pre-functionalized substrates, which is often a requirement in traditional cross-coupling methods.[1] The resulting dibenzo[b,d]furan-1-carboxylic acid derivatives are of significant interest due to the prevalence of the dibenzofuran motif in biologically active natural products and pharmaceuticals.[2][3][4]

Experimental Protocols

The following section details a robust and reproducible protocol for the synthesis of 4-methoxy-dibenzo[b,d]furan-1-carboxylic acid from 2-(3-bromo-2-methoxyphenyl)acetic acid via a palladium-catalyzed intramolecular C-H arylation.

Protocol 1: Synthesis of 4-Methoxy-dibenzo[b,d]furan-1-carboxylic acid

This protocol is designed to be a self-validating system. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the reaction.

Reaction Scheme:

G start 2-(3-bromo-2-methoxyphenyl)acetic acid intermediate Pd(OAc)2, P(o-tol)3 K2CO3, DMA 120 °C start->intermediate product 4-methoxy-dibenzo[b,d]furan-1-carboxylic acid intermediate->product

A schematic of the palladium-catalyzed intramolecular C-H arylation.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(3-bromo-2-methoxyphenyl)acetic acid247.071.01.0
Palladium(II) acetate (Pd(OAc)₂)224.500.050.05
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.10.1
Potassium carbonate (K₂CO₃)138.213.03.0
N,N-Dimethylacetamide (DMA)87.12--

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-(3-bromo-2-methoxyphenyl)acetic acid (247 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).

    • Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like P(o-tol)₃ is critical. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the subsequent C-H activation step.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the phosphine ligand and the palladium catalyst.

  • Reagent Addition: Add potassium carbonate (415 mg, 3.0 mmol) to the flask.

    • Trustworthiness: Potassium carbonate acts as the base to deprotonate the carboxylic acid and to facilitate the C-H activation step. An excess is used to ensure the reaction goes to completion.

  • Solvent Addition: Add 10 mL of anhydrous N,N-dimethylacetamide (DMA) via syringe.

    • Expertise & Experience: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for the C-H activation.

  • Reaction: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of 1 M hydrochloric acid (HCl) to quench the reaction and neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford 4-methoxy-dibenzo[b,d]furan-1-carboxylic acid as a solid.

Expected Yield: 75-85%

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed intramolecular C-H arylation proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G A Pd(0)L2 C Ar-Pd(II)-Br(L2) A->C + Ar-Br B Oxidative Addition E Palladacycle Intermediate C->E + Base, - HBr D C-H Activation (Concerted Metalation- Deprotonation) E->A G Dibenzo[b,d]furan Product E->G F Reductive Elimination H 2-(3-bromo-2-methoxyphenyl)acetic acid I Base caption Catalytic cycle for intramolecular C-H arylation.

A simplified catalytic cycle for the palladium-catalyzed intramolecular C-H arylation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-(3-bromo-2-methoxyphenyl)acetic acid to form a Pd(II) intermediate.

  • C-H Activation: This is the key bond-forming step. The Pd(II) center coordinates to the adjacent phenyl ring, and a concerted metalation-deprotonation (CMD) pathway is generally proposed, where the base assists in the cleavage of the C-H bond to form a six-membered palladacycle.

  • Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the new carbon-carbon bond of the dibenzo[b,d]furan ring system and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Optimization

While the provided protocol is robust, variations in substrate purity, reagent quality, and reaction setup can sometimes lead to suboptimal results. Here are some field-proven insights for troubleshooting and optimization:

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the temperature slightly (e.g., to 130 °C). Ensure the reaction is completely free of oxygen and moisture.

    • Base Inefficiency: Ensure the potassium carbonate is finely ground and anhydrous. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.

  • Side Reactions:

    • Protodebromination: This can occur if there are sources of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.

    • Homocoupling: This can be minimized by using the correct ligand-to-metal ratio and ensuring a slow, controlled heating of the reaction.

Conclusion

2-(3-bromo-2-methoxyphenyl)acetic acid is a highly valuable building block for the synthesis of complex heterocyclic compounds. The palladium-catalyzed intramolecular C-H arylation protocol detailed herein provides a reliable and efficient method for the construction of the dibenzo[b,d]furan scaffold. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively utilize this precursor to access a wide range of functionalized heterocyclic molecules for applications in drug discovery and materials science.

References

  • Chen, X.; Engle, K. M.; Wang, D. H.; Yu, J. Q. Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angew. Chem. Int. Ed. Engl.2009 , 48 (28), 5094-5115. [Link]

  • Liégault, B.; Lee, D.; Huestis, M. P.; Stuart, D. R.; Fagnou, K. An efficient and practical palladium-catalyzed synthesis of dibenzofurans. J. Org. Chem.2008 , 73 (13), 5022-5028. [Link]

  • Xiao, B.; Gong, T. J.; Liu, Z. J.; Liu, J. H.; Luo, D. F.; Xu, J.; Liu, L. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. J. Am. Chem. Soc.2011 , 133 (24), 9250-9253. [Link]

  • A review of the synthesis of dibenzofuran derivatives that possess various medicinal activities as potent anticancer and antibacterial agents. Molecules2024 , 29 (14), 3324. [Link]

  • Organic Chemistry Portal: Dibenzofuran Synthesis. [Link]

  • Recent advances in the synthesis of dibenzofurans. Org. Biomol. Chem.2024 , 22, 1646-1667. [Link]

Sources

Application Note: Regioselective Preparation of 2-(3-Bromo-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 2-(3-bromo-2-methoxyphenyl)acetic acid from 2-methoxyphenylacetic acid presents a classic regioselectivity challenge in aromatic functionalization. Direct electrophilic bromination (e.g., using Br₂/FeBr₃ or NBS) of 2-methoxyphenylacetic acid overwhelmingly yields the 5-bromo isomer. This occurs because the strongly activating methoxy (-OCH₃) group acts as a para-director, driving the electrophile to the less sterically hindered C5 position.

To circumvent this and force bromination exclusively at the C3 position, we must employ a Directed Ortho Metalation (DoM) strategy[1]. The methoxy group is a powerful Directed Metalation Group (DMG) that coordinates organolithium bases to deprotonate the adjacent ortho position[1]. However, applying DoM directly to 2-methoxyphenylacetic acid is chemically unviable; the strong base would preferentially deprotonate the carboxylic acid and the highly acidic benzylic α -protons, leading to complex mixtures and enolization rather than ring metalation.

The Strategic Workaround:

  • Masking the Acidic Protons: The carboxylic acid is reduced to a primary alcohol[2] and subsequently protected as a bulky tert-butyldimethylsilyl (TBS) ether. This eliminates the acidic benzylic protons and prevents enolization.

  • Steric Direction: With the bulky -CH₂CH₂OTBS group occupying C1 and the methoxy DMG at C2, the ortho positions available for metalation are C1 (blocked) and C3. The steric bulk of the C1 substituent effectively shields the ring, forcing the s-BuLi/TMEDA complex to regioselectively lithiate the C3 position.

  • Electrophilic Quench & Reveal: The aryllithium intermediate is trapped with a bromine source (CBr₄). Finally, the TBS group is cleaved, and the primary alcohol is cleanly oxidized back to the carboxylic acid using a mild, TEMPO-catalyzed protocol that prevents over-oxidation or epimerization[3],[4].

Synthetic Pathway Visualization

G A 2-Methoxyphenylacetic Acid (Starting Material) B 2-(2-Methoxyphenyl)ethanol (Borane Reduction) A->B BH3·THF, 0 °C to RT C TBS-Protected Alcohol (Silyl Protection) B->C TBSCl, Imidazole, DMF D 3-Bromo-TBS-Alcohol (Regioselective DoM & Bromination) C->D 1. s-BuLi, TMEDA, -78 °C 2. CBr4 E 2-(3-Bromo-2-methoxyphenyl)ethanol (TBAF Deprotection) D->E TBAF, THF, RT F 2-(3-Bromo-2-methoxyphenyl)acetic Acid (TEMPO Oxidation) E->F TEMPO, NaClO2, NaOCl

Synthetic workflow for the regioselective preparation of 2-(3-bromo-2-methoxyphenyl)acetic acid.

Step-by-Step Experimental Protocols

Step 1: Reduction of 2-Methoxyphenylacetic Acid

Causality: Borane-tetrahydrofuran (BH₃·THF) is highly chemoselective for the reduction of carboxylic acids to primary alcohols under mild conditions, avoiding the need for harsh reagents like LiAlH₄[2].

  • Charge a flame-dried, argon-purged flask with 2-methoxyphenylacetic acid (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C.

  • Dropwise add BH₃·THF (1 M in THF, 1.5 equiv) over 30 minutes.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Carefully quench the excess borane by the slow addition of methanol at 0 °C until gas evolution ceases.

  • Concentrate in vacuo, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and evaporate to yield 2-(2-methoxyphenyl)ethanol .

Step 2: TBS Protection

Causality: The primary alcohol must be protected to prevent deprotonation during the DoM step. A TBS ether provides the necessary steric bulk to prevent competitive metalation at the C6 position.

  • Dissolve 2-(2-methoxyphenyl)ethanol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add imidazole (2.0 equiv) and cool the mixture to 0 °C.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) in portions.

  • Stir at RT for 2 hours.

  • Quench with water, extract with diethyl ether (3x), wash the combined organics with water and brine, dry (Na₂SO₄), and concentrate. Purify via short-path silica gel chromatography to afford the TBS-protected alcohol .

Step 3: Directed Ortho Metalation (DoM) and Bromination

Causality:s-BuLi is used in conjunction with TMEDA to break down organolithium hexamers, increasing the basicity and kinetic reactivity of the reagent. The reaction is strictly maintained at -78 °C to prevent benzylic metalation or ring-opening side reactions[1].

  • Dissolve the TBS-protected alcohol (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M) under argon. Cool to -78 °C.

  • Slowly add s-BuLi (1.4 M in cyclohexane, 1.2 equiv) dropwise. A distinct color change (typically yellow/orange) indicates the formation of the aryllithium species. Stir at -78 °C for 2 hours.

  • Add a solution of tetrabromomethane (CBr₄, 1.5 equiv) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to RT over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry (Na₂SO₄), and concentrate. Purify via flash chromatography to isolate the 3-bromo-TBS-alcohol .

Step 4: Deprotection and TEMPO-Catalyzed Oxidation

Causality: The TEMPO/NaClO₂/NaOCl system is an environmentally benign, highly efficient method for oxidizing primary alcohols directly to carboxylic acids without risking the epimerization or over-chlorination often seen with Jones reagent or KMnO₄[3],[4].

  • Deprotection: Dissolve the 3-bromo-TBS-alcohol in THF and treat with TBAF (1.0 M in THF, 1.5 equiv) at RT for 2 hours. Aqueous workup and extraction yield 2-(3-bromo-2-methoxyphenyl)ethanol .

  • Oxidation: Dissolve the deprotected alcohol (1.0 equiv) in a biphasic mixture of acetonitrile and 0.67 M sodium phosphate buffer (pH 6.7) (1:1 v/v, 0.2 M substrate concentration).

  • Add TEMPO (0.07 equiv). Heat the mixture to 35 °C.

  • Simultaneously add a solution of NaClO₂ (2.0 equiv in water) and dilute bleach (NaOCl, 0.02 equiv) dropwise over 1 hour[3].

  • Stir for an additional 2 hours at 35 °C until complete consumption of the starting material is observed via TLC.

  • Cool to RT, quench with saturated aqueous Na₂SO₃, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc. Dry and concentrate to yield the final product: 2-(3-bromo-2-methoxyphenyl)acetic acid .

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and key analytical markers for verifying the integrity of the synthetic workflow.

Reaction StepExpected YieldReaction TimeKey ¹H NMR Diagnostic Markers (CDCl₃, 400 MHz)
1. Reduction 92 - 95%4.0 hDisappearance of -COOH broad singlet (~11.0 ppm); Appearance of triplet at ~3.8 ppm (-CH₂OH ).
2. Protection 95 - 98%2.0 hAppearance of TBS singlets at ~0.89 ppm (9H, t-Bu) and ~0.05 ppm (6H, Si-Me₂).
3. DoM & Bromination 75 - 82%4.0 hShift in aromatic splitting pattern from 4 protons to 3 protons (ABX or AMX system); C4-H doublet of doublets shifted downfield due to adjacent Br.
4a. Deprotection > 95%2.0 hComplete disappearance of TBS signals (~0.89 ppm and ~0.05 ppm).
4b. TEMPO Oxidation 85 - 90%3.0 hDisappearance of -CH₂OH triplet; Appearance of benzylic -CH₂- singlet at ~3.7 ppm and -COOH broad singlet at ~11.5 ppm.

References

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews 1990, 90 (6), 879–933. URL:[Link]

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. Selective Reductions. 19. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. The Journal of Organic Chemistry 1973, 38 (16), 2786–2792. URL:[Link]

  • Zhao, M.; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M.; Grabowski, E. J. J.; Reider, P. J. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry 1999, 64 (7), 2564–2566. URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 2-(3-bromo-2-methoxyphenyl)acetic acid .

This guide bypasses generic advice, focusing instead on the causality behind experimental choices, self-validating protocols, and thermodynamic control.

I. Synthetic Workflow & Mechanistic Pathway

The most robust and industrially scalable route to 2-(3-bromo-2-methoxyphenyl)acetic acid is a three-step homologation starting from 3-bromo-2-methoxytoluene. The sequence involves radical benzylic bromination, nucleophilic cyanation, and rigorous hydrolysis.

SynthesisRoute A 3-Bromo-2-methoxytoluene (Starting Material) B 3-Bromo-2-methoxybenzyl bromide (Intermediate 1) A->B Step 1: NBS, AIBN, hν Radical Substitution (S_R) C 3-Bromo-2-methoxyphenylacetonitrile (Intermediate 2) B->C Step 2: NaCN, TBAB, H2O/PhMe Phase-Transfer S_N2 D 2-(3-Bromo-2-methoxyphenyl)acetic acid (Target API Building Block) C->D Step 3: KOH, Ethylene Glycol, 150°C Alkaline Hydrolysis

Figure 1: Three-step synthetic workflow for 2-(3-bromo-2-methoxyphenyl)acetic acid.

II. Troubleshooting FAQs: Overcoming Yield-Limiting Steps

Q1: My benzylic bromination (Step 1) yield is capped at 60% due to the formation of a dibrominated byproduct. How can I improve chemoselectivity?

The Causality: The radical bromination of 3-bromo-2-methoxytoluene using N-Bromosuccinimide (NBS) is highly prone to over-oxidation, yielding the benzal bromide (3-bromo-2-methoxybenzal bromide) [1]. The ortho-methoxy group electronically enriches the benzylic position, stabilizing the secondary radical formed after the first bromination, which inadvertently accelerates the second bromination event. The Solution: Strict stoichiometric control is required. Limit NBS to exactly 1.02 equivalents. Furthermore, transition from batch to continuous flow photochemistry . Pumping the stock solution through a photochemical reactor minimizes the residence time of the mono-brominated product in the active radical pool, suppressing dibromination. Recent scale-ups using Vapourtec flow reactors have demonstrated that continuous flow can push benzylic bromination yields above 90% while processing hundreds of grams per day [2].

Q2: During the cyanation of 3-bromo-2-methoxybenzyl bromide (Step 2), I am isolating significant amounts of 3-bromo-2-methoxybenzyl alcohol. Why?

The Causality: Cyanide salts (NaCN/KCN) are typically dissolved in water, but water is a competing nucleophile. If the reaction is run in a miscible solvent system (like aqueous ethanol), the hydroxide ions generated from the hydrolysis of the cyanide salt will attack the highly electrophilic benzylic bromide via an SN​2 pathway, forming the benzyl alcohol byproduct. The Solution: Isolate the aqueous and organic phases. Utilize a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) in a biphasic Toluene/Water system. The lipophilic tetrabutylammonium cation escorts the bare, highly nucleophilic cyanide ion into the organic toluene layer, where no water is present to compete, ensuring rapid and exclusive formation of the nitrile.

Q3: The final hydrolysis of the nitrile (Step 3) stalls, and LC-MS shows a mass corresponding to the amide intermediate. How do I drive it to the carboxylic acid?

The Causality: The hydrolysis of phenylacetonitrile derivatives proceeds in two distinct kinetic stages: Nitrile Amide Carboxylic Acid. Kinetic studies in high-temperature liquid water (HTLW) reveal that the activation energy for the hydrolysis of the phenylacetamide intermediate is significantly higher than that of the initial nitrile [3]. Standard aqueous reflux conditions (100 °C) lack the thermodynamic energy to overcome this secondary activation barrier efficiently. The Solution: Elevate the reaction temperature beyond the boiling point of water. Swap standard aqueous solvents for an Ethylene glycol/Water mixture, which allows the reaction to be refluxed at 150 °C. The increased thermal energy rapidly collapses the tetrahedral intermediate of the amide, driving the reaction to the carboxylate salt.

III. Quantitative Yield Optimization Data

The following table summarizes the optimization of the rate-limiting Step 3 (Hydrolysis), demonstrating the critical impact of solvent boiling point and base concentration on overcoming the amide kinetic trap.

Reaction Condition (Step 3)Temp (°C)Time (h)Major ImpurityIsolated Yield (%)
10% NaOH, H₂O10024Phenylacetamide derivative (45%)38%
20% KOH, EtOH / H₂O (1:1)8548Phenylacetamide derivative (20%)62%
30% KOH, Ethylene Glycol / H₂O15012None (Complete Conversion)91%

IV. Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2-methoxybenzyl bromide (Step 1)
  • Setup: In an oven-dried, light-shielded flask under N₂, dissolve 3-bromo-2-methoxytoluene (1.0 eq) in anhydrous trifluorotoluene (PhCF₃, 0.5 M). Note: PhCF₃ is a safer, greener alternative to CCl₄.

  • Reagents: Add NBS (1.02 eq) and AIBN (0.05 eq).

  • Initiation: Heat the mixture to 80 °C and irradiate with a visible light LED (or standard halogen lamp) for 4 hours.

  • Self-Validation (NMR Check): Pull an aliquot and run a crude ¹H NMR. The reaction is complete when the benzylic methyl singlet (~2.3 ppm) completely shifts to a new benzylic CH₂Br singlet (~4.5 ppm). If a peak appears at ~6.8 ppm (CHBr₂), you are over-brominating; stop the reaction immediately.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter through a Celite pad and concentrate the filtrate in vacuo.

Protocol B: Synthesis of 3-Bromo-2-methoxyphenylacetonitrile (Step 2)
  • Biphasic Setup: Dissolve the crude 3-bromo-2-methoxybenzyl bromide (1.0 eq) in Toluene (0.5 M). In a separate flask, dissolve NaCN (1.5 eq) and TBAB (0.05 eq) in Deionized Water (to make a 2 M aqueous solution).

  • Reaction: Combine the two phases and stir vigorously (1000+ rpm) at 60 °C for 6 hours.

  • Self-Validation (TLC Check): Run a TLC (Hexanes:EtOAc 9:1). The highly non-polar benzyl bromide spot ( Rf​ ~0.8) should disappear, replaced by a slightly more polar nitrile spot ( Rf​ ~0.6).

  • Workup: Separate the phases. Wash the organic layer with 5% sodium hypochlorite (bleach) to quench residual cyanide, followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: Hydrolysis to 2-(3-Bromo-2-methoxyphenyl)acetic acid (Step 3)
  • High-Temp Setup: Dissolve the crude nitrile (1.0 eq) in a 3:1 mixture of Ethylene Glycol and Water.

  • Reagents: Add KOH pellets (5.0 eq). Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to 150 °C for 12 hours. Ammonia gas will evolve as the nitrile converts to the amide and then to the acid.

  • Self-Validation (pH & Solubility Check): Cool the mixture to room temperature and dilute with water. Extract with diethyl ether. Crucial Check: The target product is now a water-soluble potassium carboxylate salt. If there is significant mass in the ether layer, it is unreacted amide.

  • Workup: Take the aqueous layer and acidify dropwise with 6M HCl until the pH reaches 2.0. The target 2-(3-bromo-2-methoxyphenyl)acetic acid will crash out as a dense white precipitate. Filter, wash with cold water, and dry under high vacuum.

V. References

  • Structure-based design guides the improved efficacy of deacylation transition state analogue inhibitors of TEM-1 beta-Lactamase ResearchGate (Details the synthesis and handling of the 3-bromo-2-methoxytoluene starting material).[Link]

  • Hydrolysis of Nitrile Compounds in Near-Critical Water ResearchGate (Kinetic analysis proving the amide-to-acid conversion is the rate-limiting step requiring elevated thermal energy).[Link]

Technical Support Center: Recrystallization Optimization for 3-Bromo-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who need to optimize the purification of 3-bromo-2-methoxyphenylacetic acid. Because this compound serves as a critical intermediate in pharmaceutical synthesis, achieving high crystalline purity is paramount to preventing downstream catalytic poisoning or side reactions.

Solvent Selection Logic: The Causality of Solubility

To design a self-validating recrystallization protocol, we must first analyze the molecular architecture of 3-bromo-2-methoxyphenylacetic acid. The molecule presents a stark polarity dichotomy:

  • The Carboxylic Acid Head: Acts as a strong hydrogen bond donor and acceptor, driving solubility in polar protic and aprotic solvents (e.g., ethanol, ethyl acetate).

  • The Substituted Aromatic Tail: The bulky, electron-withdrawing bromine atom at the 3-position and the electron-donating methoxy group at the 2-position significantly increase the lipophilicity and steric bulk of the ring.

This dual nature dictates that the compound will be highly soluble in moderately polar organic solvents but virtually insoluble in non-polar hydrocarbons and highly polar aqueous environments[1]. Consequently, a single-solvent system is rarely effective. Instead, a mixed-solvent system utilizing Ethyl Acetate (the "good" solvent) and Hexanes (the "anti-solvent") provides the precise thermodynamic control required to build a pure crystal lattice[2].

Quantitative Solvent Data and Predicted Solubility Profiles

The following table summarizes the physicochemical properties of standard solvents and their predicted interactions with 3-bromo-2-methoxyphenylacetic acid based on dielectric constants:

SolventDielectric Constant (ε)Boiling Point (°C)Predicted Solubility (Hot)Predicted Solubility (Cold)Role in Recrystallization
Water 80.1100.0PoorInsolubleUnsuitable (Too polar)
Methanol 32.764.7ExcellentHighUnsuitable (Yield loss)
Ethyl Acetate 6.077.1ExcellentModeratePrimary ("Good") Solvent
Toluene 2.4110.6GoodPoorAlternative Primary Solvent
Hexanes 1.968.0InsolubleInsolubleAnti-Solvent ("Poor")

Experimental Workflow: Mixed-Solvent Recrystallization

The following step-by-step methodology utilizes the Ethyl Acetate/Hexanes system. This protocol is designed as a self-validating loop: the visual cues of turbidity and clarification act as real-time feedback mechanisms to ensure optimal saturation[2].

Step-by-Step Methodology
  • Hot Dissolution: Suspend the crude 3-bromo-2-methoxyphenylacetic acid in a minimum volume of ethyl acetate inside a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle reflux (approx. 70–75 °C) using an oil bath or heating mantle until the solid is completely dissolved.

  • Anti-Solvent Addition (Titration): While maintaining active reflux, add hot hexanes dropwise through the top of the condenser. Continue addition until the solution becomes persistently turbid (cloudy). Causality: Turbidity indicates that the solution has reached its exact saturation point at the boiling temperature.

  • Clarification: Add hot ethyl acetate drop-by-drop (usually 1–3 drops) just until the turbidity clears. You now have a perfectly saturated solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Causality: Slow cooling provides the thermodynamic time required for the molecules to arrange into a highly ordered, pure crystal lattice, excluding impurities. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for an additional hour to maximize precipitation.

  • Isolation & Validation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to displace the mother liquor without dissolving the product. Dry the crystals under high vacuum.

    • Self-Validation Check: Perform a melting point analysis. A sharp melting point range (<1.5 °C variation) confirms the structural integrity and purity of the recrystallized product.

Workflow Visualization

RecrystallizationWorkflow Start Crude 3-Bromo-2-methoxy- phenylacetic acid Dissolve Dissolve in minimum hot EtOAc (Good Solvent) Start->Dissolve AddPoor Add hot Hexanes (Poor Solvent) dropwise until cloudy Dissolve->AddPoor ClearUp Add drops of hot EtOAc until solution clears AddPoor->ClearUp CoolRoom Cool slowly to Room Temperature ClearUp->CoolRoom CheckCrystal Did crystals form? CoolRoom->CheckCrystal CoolIce Cool in ice bath (0-5°C) for 1-2 hours CheckCrystal->CoolIce Yes OilOut Oiling Out Detected CheckCrystal->OilOut No / Oil Filter Vacuum Filtration & Wash with cold Hexanes CoolIce->Filter Reheat Reheat, add EtOAc, seed with pure crystal OilOut->Reheat Reheat->CoolRoom Success Pure Crystalline Product Filter->Success

Workflow for mixed-solvent recrystallization of phenylacetic acid derivatives using EtOAc/Hexanes.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of forming solid crystals. Why does this happen and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the solute becomes saturated at a temperature that is higher than its melting point, or when the solvent mixture is too rich in the anti-solvent[3]. Because 3-bromo-2-methoxyphenylacetic acid has a relatively low melting point compared to highly rigid aromatics, it is prone to crashing out as an oil.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 5–10% more ethyl acetate (the good solvent) to lower the saturation temperature below the compound's melting point. Allow the solution to cool much more slowly. If available, introduce a microscopic "seed crystal" of pure product at the first sign of supersaturation to provide a nucleation site.

Q2: I am getting a very low yield after vacuum filtration. Where did my product go? A2: A low yield indicates that the solubility of the compound in the final cold solvent mixture is too high. This is almost always caused by using too much ethyl acetate during the initial dissolution step, meaning the solution never truly reached supersaturation upon cooling[4].

  • The Fix: Do not discard the filtrate (mother liquor). Transfer it to a rotary evaporator and concentrate the volume by 50%. Re-heat the concentrated liquid to reflux, add hot hexanes until turbid, clear with a drop of EtOAc, and repeat the cooling process to harvest a second crop of crystals.

Q3: The isolated crystals are yellow/brown instead of the expected white powder. How do I remove these impurities? A3: Colored impurities are typically highly conjugated organic byproducts or oxidized degradation materials that have become trapped within the crystal lattice or adsorbed onto the crystal surface during rapid cooling.

  • The Fix: Perform a charcoal treatment. Dissolve the crude material in hot ethyl acetate. Add 5–10% (w/w) activated charcoal and boil gently for 5 minutes. Perform a hot gravity filtration through a heated funnel packed with a Celite pad to remove the charcoal (which will have adsorbed the colored impurities). Proceed with the hexanes addition on the clarified filtrate[2].

References

  • Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Phenylacetic Acid | C8H8O2 | CID 999 Source: PubChem URL:[Link]

  • Phenylacetamide Synthesis and Purification Source: Organic Syntheses URL:[Link]

Sources

Technical Support Center: Purification of 2-(3-Bromo-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3-bromo-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-(3-bromo-2-methoxyphenyl)acetic acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: The Final Product Has a Lower Than Expected Melting Point and a Broad Melting Range.

Possible Cause: This is a classic indicator of impurities being present in your final product. The presence of foreign substances disrupts the crystalline lattice of the pure compound, leading to a depression and broadening of the melting point.

Troubleshooting Steps:

  • Identify Potential Impurities: The nature of the impurities will depend on the synthetic route employed. Common synthetic precursors to phenylacetic acids include the corresponding benzaldehydes, benzyl cyanides, or acetophenones. Therefore, potential impurities could include:

    • Unreacted Starting Materials: Such as 2-methoxy-3-bromobenzaldehyde or 2-(3-bromo-2-methoxyphenyl)acetonitrile.

    • Over-brominated Species: If bromination is a step in your synthesis, di- or tri-brominated side products may be present.[1]

    • Hydrolysis Byproducts: If you are synthesizing from the corresponding nitrile, incomplete hydrolysis can leave residual amide, or hydrolysis of other functional groups may occur.[2]

    • Side-products from Specific Reactions: For instance, if a Willgerodt-Kindler reaction is used, thioamide intermediates or polymeric materials could be present.

  • Select an Appropriate Purification Method:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A successful recrystallization relies on the selection of a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

    • Column Chromatography: For mixtures with multiple components or when impurities have similar solubility profiles to the product, silica gel column chromatography is a powerful purification technique.

Issue 2: The Product "Oils Out" During Recrystallization.

Possible Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot recrystallization solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with lower-melting point solids or when an inappropriate solvent is used.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice:

    • The boiling point of your solvent should ideally be lower than the melting point of your compound. While the exact melting point of 2-(3-bromo-2-methoxyphenyl)acetic acid is not widely reported, its isomers have melting points in the range of 115-138 °C.[3] Therefore, solvents with boiling points in this range or higher should be used with caution.

    • Try a lower-boiling point solvent.

    • Use a solvent mixture. Start by dissolving your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[4][5]

  • Adjust the Dissolution Process:

    • Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

    • Add the hot solvent in small portions to the solid with continuous stirring and heating.[4]

Issue 3: Poor Recovery of the Product After Recrystallization.

Possible Cause: Low recovery can be due to several factors, including using too much solvent, cooling the solution too quickly, or premature filtration.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to dissolve your crude product.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

  • Check Filtrate: If you suspect a significant amount of product remains in the mother liquor, you can try to obtain a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.

  • Avoid Premature Crystallization: If the product crystallizes on the filter paper during hot filtration (to remove insoluble impurities), try adding a small amount of extra hot solvent to the solution before filtering.

Issue 4: The Product Appears Colored (e.g., Yellow or Brown) Instead of White or Off-White.

Possible Cause: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

Troubleshooting Steps:

  • Decolorizing Carbon (Activated Charcoal): After dissolving your crude product in the hot recrystallization solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as the charcoal can sometimes adsorb some of the desired product as well.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for 2-(3-bromo-2-methoxyphenyl)acetic acid?

A1: While an optimized solvent for this specific molecule is not widely published, a good starting point for solvent screening would be solvents that have proven effective for similar substituted phenylacetic acids. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid can be recrystallized from hot xylene.[6] Given the polar carboxylic acid group and the relatively non-polar brominated aromatic ring, a solvent of intermediate polarity or a solvent pair would be a logical choice.

Recommended Solvents for Screening:

Solvent/Solvent SystemRationale
Toluene or XyleneEffective for a similar isomer, good for aromatic compounds.
Ethanol/WaterA common solvent pair for moderately polar organic acids.
Ethyl Acetate/HexaneAnother common solvent pair that allows for fine-tuning of polarity.
Acetic Acid/WaterUseful for carboxylic acids, but ensure all acetic acid is removed from the final product.

Q2: How do I choose the right mobile phase for column chromatography of this compound?

A2: The selection of a mobile phase for silica gel chromatography depends on the polarity of the compound and its impurities. Since 2-(3-bromo-2-methoxyphenyl)acetic acid contains a polar carboxylic acid group, it will have a relatively high affinity for the silica gel.

Recommended Approach:

  • Thin-Layer Chromatography (TLC): First, run TLC plates with your crude mixture in various solvent systems to find a mobile phase that gives your desired product an Rf value of approximately 0.3-0.4. This will provide a good starting point for your column.

  • Solvent Systems to Try for TLC: Start with a mixture of a non-polar solvent and a more polar solvent. Gradually increase the proportion of the polar solvent. Good starting mixtures include:

    • Hexane:Ethyl Acetate (e.g., start with 4:1, then 2:1, 1:1)

    • Dichloromethane:Methanol (e.g., start with 99:1, then 95:5). A small amount of acetic acid (e.g., 0.5%) can be added to the mobile phase to reduce tailing of the carboxylic acid on the silica gel.

  • Column Elution: Once you have a suitable solvent system from TLC, you can run your column. It is often beneficial to start with a less polar mobile phase to elute any non-polar impurities first, and then gradually increase the polarity to elute your product (gradient elution).[7][8]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is often ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of your compound and detecting even trace amounts of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic or acetic acid) is a common starting point for analyzing phenylacetic acids.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any impurities that have distinct signals.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your product and help in identifying unknown impurities, especially when coupled with a chromatographic technique like LC-MS or GC-MS.

  • Melting Point Analysis: As discussed, a sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of 2-(3-Bromo-2-methoxyphenyl)acetic Acid
  • Solvent Selection: Perform small-scale solubility tests with the recommended solvents (e.g., toluene, ethanol/water, ethyl acetate/hexane) to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(3-bromo-2-methoxyphenyl)acetic acid. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) and heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a gentle boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC as described in the FAQ section.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen initial mobile phase (the less polar mixture).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(3-bromo-2-methoxyphenyl)acetic acid.

Visualizations

Purification_Workflow Crude_Product Crude 2-(3-bromo-2-methoxyphenyl)acetic acid Initial_Analysis Initial Purity Assessment (TLC, Melting Point) Crude_Product->Initial_Analysis Decision Is Purity ≥ 98%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No, minor impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography No, significant or multiple impurities Pure_Product Pure Product Decision->Pure_Product Yes Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Final_Analysis->Pure_Product

Caption: General purification workflow for 2-(3-bromo-2-methoxyphenyl)acetic acid.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Oiling Low_Recovery Low Recovery Problem->Low_Recovery Low Yield Colored_Product Colored Product Problem->Colored_Product Discoloration Solution1 Change solvent or use solvent pair Oiling_Out->Solution1 Solution2 Use minimum hot solvent, cool slowly Low_Recovery->Solution2 Solution3 Use activated charcoal and hot filtration Colored_Product->Solution3 Success Pure Crystals Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Sigma-Aldrich.

  • Drug Testing and Analysis.

  • National Center for Biotechnology Information.

  • BenchChem.

  • JoVE (Journal of Visualized Experiments).

  • ChemScene.

  • SlideShare.

  • Columbia University.

  • Macalester College.

  • Reddit.

  • University of Victoria.

  • The Royal Society of Chemistry.

  • Mettler Toledo.

  • The Good Scents Company.

  • Sigma-Aldrich.

  • [Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][7]-thiazepin-3(2H)-one.]([Link]) Korean Chemical Society.

  • National Center for Biotechnology Information.

  • Google Patents.

  • SciSpace.

  • BenchChem.

  • Chem-Impex.

  • MilliporeSigma.

  • The Good Scents Company.

  • NIST Chemistry WebBook.

  • TCI Chemicals.

  • BenchChem.

  • Pearson.

  • Thermo Scientific Chemicals.

  • Merck Millipore.

  • California State University, Northridge.

  • ChemRxiv.

  • Arkivoc.

Sources

Technical Support Center: Troubleshooting 2-(3-bromo-2-methoxyphenyl)acetic acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with 2-(3-bromo-2-methoxyphenyl)acetic acid .

This molecule presents a unique steric topology: the central methoxy group at the C2 position is flanked by an acetic acid side chain at C1 and a bromine atom at C3. This 1,2,3-contiguous substitution pattern creates a highly congested steric environment. Consequently, researchers frequently encounter stalled reactions, poor yields, or unwanted side products when attempting cross-coupling at the C3-bromide or amidation/esterification at the C1-acetic acid side chain.

This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these steric barriers.

Part 1: Overcoming Steric Hindrance in Palladium-Catalyzed Cross-Coupling (C3-Bromide)

FAQ 1: Why does my Suzuki-Miyaura coupling fail or stall at low conversion when using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂?

Root Cause Analysis: Standard phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf typically form bis-ligated [L₂Pd(0)] complexes. The extreme steric bulk generated by the C2-methoxy group adjacent to the C3-bromine prevents these bulky [L₂Pd(0)] species from closely approaching the C-Br bond. Consequently, the critical first step of the catalytic cycle—oxidative addition—is thermodynamically and kinetically hindered, leading to catalyst deactivation or protodehalogenation [1, 2].

The Scientific Solution: To force the reaction forward, you must shift the catalytic resting state from a bis-ligated[L₂Pd(0)] complex to a highly reactive, monoligated [L₁Pd(0)] species. This is achieved using dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [1].

The structural causality is twofold:

  • Steric Bulk of the Ligand: The large biphenyl backbone of SPhos prevents a second ligand from coordinating to the palladium center, ensuring the formation of the 12-electron[L₁Pd(0)] active species [2].

  • Electronic Enrichment: The dicyclohexylphosphine moiety is highly electron-rich, which dramatically accelerates the oxidative addition into the sterically shielded C-Br bond [1].

Suzuki A Pd(0) Precatalyst + SPhos B L1Pd(0) Active Species (Monoligated) A->B Activation / Ligand Binding C Oxidative Addition [L1Pd(Ar)Br] B->C + 2-(3-bromo-2-methoxyphenyl)acetic acid D Transmetalation [L1Pd(Ar)(Ar')] C->D + Ar-B(OH)2 / Base E Reductive Elimination Cross-Coupled Product D->E Product Release E->B Catalyst Regeneration

Figure 1: L1Pd(0) catalytic cycle using SPhos to overcome steric shielding at the C3 position.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Aryl Bromides

This protocol utilizes a self-validating catalyst system where the color change (from yellow/orange to dark red/brown) indicates the successful formation of the active Pd(0) species.

Reagents:

  • 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • Toluene/H₂O (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask or sealed vial, combine the aryl bromide, aryl boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Purging: Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Crucial step: Oxygen will rapidly oxidize the electron-rich SPhos ligand.

  • Solvent Addition: Add the degassed Toluene/H₂O mixture via syringe. The biphasic system aids in dissolving the phosphate base and facilitates transmetalation [2].

  • Reaction: Heat the mixture to 90–100 °C under vigorous stirring (800+ rpm) for 12–18 hours.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 3 (to ensure the acetic acid side chain is protonated), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

Data Summary: Ligand Selection for C3-Bromide Cross-Coupling
LigandClassSteric ToleranceActive Pd SpeciesExpected Outcome
PPh₃ Monodentate PhosphineLow[L₂Pd(0)] / [L₃Pd(0)]No reaction / Protodehalogenation
dppf Bidentate PhosphineLow-Moderate[L₂Pd(0)]< 20% conversion
SPhos Buchwald DialkylbiarylHigh[L₁Pd(0)] > 85% conversion
XPhos Buchwald DialkylbiarylVery High[L₁Pd(0)] > 90% conversion

Part 2: Overcoming Steric Hindrance in Amidation/Esterification (C1-Acetic Acid)

FAQ 2: Why do standard carbodiimide couplings (EDC/DCC) result in unreacted starting material when targeting the acetic acid side chain?

Root Cause Analysis: Although the carboxylic acid is separated from the aromatic ring by a methylene bridge (-CH₂-), the restricted rotational freedom caused by the adjacent ortho-methoxy group forces the bulky aromatic system into close proximity with the carbonyl carbon. When activated by standard carbodiimides (like EDC or DCC), the resulting O-acylisourea intermediate is highly susceptible to steric shielding, which severely retards the nucleophilic attack (aminolysis) by the incoming amine [3, 4].

The Scientific Solution: To bypass this kinetic bottleneck, you must utilize uronium-based coupling reagents such as HATU or COMU . HATU acts by rapidly converting the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester [3]. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an anchimeric assistance (neighboring group participation) effect, hydrogen-bonding with the incoming amine and guiding it directly to the sterically shielded carbonyl carbon, accelerating the reaction drastically [4, 5].

Amidation A Sterically Hindered Acid + Base (DIPEA) B Carboxylate Anion A->B Deprotonation C Uronium Intermediate (HATU Activation) B->C + HATU D HOAt Active Ester (Highly Reactive) C->D HOAt Displacement E Aminolysis (Amide Product) D->E + Amine (Anchimeric Assistance)

Figure 2: Mechanism of HATU-mediated amidation overcoming steric shielding via HOAt active ester.

Protocol 2: High-Efficiency Amidation using HATU

This protocol is designed to maximize the formation of the active ester before the introduction of the nucleophile, preventing side reactions.

Reagents:

  • 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15–30 minutes. Self-validation: A slight color change to pale yellow typically indicates the successful formation of the HOAt active ester.

  • Aminolysis: Add the amine (1.2 equiv) dropwise or in small portions.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove excess amine and DIPEA), and finally 5% aqueous LiCl (crucial for removing residual DMF). Dry over Na₂SO₄ and concentrate.

Data Summary: Coupling Reagent Efficacy for Hindered Carboxylic Acids
ReagentClassReactivity ProfileRacemization RiskSuitability for Hindered Substrates
EDC/HOBt CarbodiimideModerateLowPoor (Slow aminolysis)
PyBOP PhosphoniumHighLowModerate
HATU Uronium (HOAt-based)Very HighModerateExcellent
Acid Chloride Acyl HalideExtremeHighGood (but harsh conditions)

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]

  • How to choose Amidation Reagents? SEEBIO BIOTECH (SHANGHAI) CO.,LTD. Available at: [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. Available at: [Link]

Technical Support Center: Stability of 2-(3-bromo-2-methoxyphenyl)acetic Acid Under Reflux Conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3-bromo-2-methoxyphenyl)acetic acid. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under reflux conditions. Our goal is to empower you with the knowledge to anticipate potential challenges and optimize your experimental outcomes.

Introduction

2-(3-bromo-2-methoxyphenyl)acetic acid is a valuable building block in organic synthesis, frequently employed in the development of novel pharmaceutical agents.[1] Its structure, containing a carboxylic acid, a bromo substituent, and a methoxy group on an aromatic ring, presents a unique set of considerations when subjected to elevated temperatures, such as those encountered during reflux. This guide will address the key stability concerns and provide practical solutions for maintaining the integrity of your compound during heating.

Frequently Asked Questions (FAQs)

Q1: Is 2-(3-bromo-2-methoxyphenyl)acetic acid generally stable to heating under reflux?

Based on the chemistry of its functional groups, 2-(3-bromo-2-methoxyphenyl)acetic acid is expected to be reasonably stable under neutral or mildly acidic reflux conditions in common organic solvents like toluene or ethanol. However, its stability can be compromised under strongly acidic or basic conditions.

Q2: What is the primary degradation pathway I should be concerned about during reflux?

The most probable degradation pathway under acidic conditions is the cleavage of the methyl ether.[2] Aryl methyl ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr or HI, to form a phenol and a methyl halide.[3] While less common with other acids, prolonged heating in the presence of a strong acid catalyst could lead to this unwanted side reaction.

Q3: Is decarboxylation a significant risk when refluxing this compound?

Thermal decarboxylation of simple phenylacetic acids typically requires very high temperatures, often in the range of 300°C or higher, which is well above standard reflux conditions.[4] Therefore, the loss of the carboxylic acid group as carbon dioxide is not considered a primary concern during a typical reflux procedure.

Q4: Can the bromo-substituent be lost during reflux?

Aryl bromides are generally stable and require specific catalysts (e.g., palladium) or harsh conditions for dehalogenation.[5][6] Under standard reflux conditions in the absence of such catalysts, debromination is unlikely to be a significant issue.

Q5: Are there any concerns about intramolecular reactions?

While intramolecular cyclization reactions can occur in molecules with suitably positioned reactive groups, there is no strong indication from the structure of 2-(3-bromo-2-methoxyphenyl)acetic acid that it would readily undergo intramolecular cyclization under typical reflux conditions.[2][7]

Troubleshooting Guide

This section addresses common issues that may arise during the reflux of 2-(3-bromo-2-methoxyphenyl)acetic acid and provides a systematic approach to resolving them.

Issue Potential Cause Recommended Solution
Low yield of desired product after reaction and workup Ether Cleavage: Prolonged reflux under acidic conditions may have cleaved the methoxy group, leading to the formation of a more polar, phenolic byproduct.- Monitor the reaction: Use TLC or LC-MS to check for the formation of more polar byproducts. - Modify reaction conditions: If possible, use a non-acidic or milder acidic catalyst. Reduce the reflux time and temperature. - Alternative reagents: Consider using a non-acidic coupling agent if the reaction allows.
Appearance of an unexpected, more polar spot on TLC Formation of 2-(3-bromo-2-hydroxyphenyl)acetic acid: This is a strong indicator of ether cleavage.- Characterize the byproduct: Isolate and characterize the byproduct to confirm its identity. - Adjust workup: A phenolic byproduct may have different solubility and extraction properties. Adjust the pH during aqueous workup to ensure it remains in the desired layer.
Reaction mixture darkens significantly during reflux Decomposition: While less common, some degradation may occur, especially if impurities are present in the starting material or solvent.- Use high-purity materials: Ensure the starting material and solvent are of high purity. - Inert atmosphere: Refluxing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Inconsistent reaction outcomes Variable reaction conditions: Small changes in temperature, reaction time, or the concentration of acid can affect the extent of potential side reactions.- Standardize your procedure: Carefully control all reaction parameters. - Check for moisture: The presence of water can influence the reactivity of some reagents and potentially lead to hydrolysis of other functional groups if present.
Diagnostic Workflow for Unexpected Results

If you encounter unexpected results, the following workflow can help diagnose the issue.

G start Unexpected Result (e.g., low yield, new spot on TLC) check_purity Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_purity more_polar Is there a new, more polar product? check_purity->more_polar Yes less_polar Is there a new, less polar product? check_purity->less_polar Yes no_change Is the starting material unreacted? check_purity->no_change Yes ether_cleavage Potential Ether Cleavage more_polar->ether_cleavage decarboxylation Potential Decarboxylation (Unlikely but possible) less_polar->decarboxylation incomplete_reaction Incomplete Reaction no_change->incomplete_reaction confirm Confirm Structure of Byproduct (Isolate and characterize) ether_cleavage->confirm decarboxylation->confirm optimize Optimize Reaction Conditions: - Lower temperature - Shorter time - Milder catalyst incomplete_reaction->optimize confirm->optimize

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Experimental Protocol: General Procedure for Reflux

This protocol provides a general guideline for performing a reflux reaction with 2-(3-bromo-2-methoxyphenyl)acetic acid, with an emphasis on maintaining its stability.

Materials:
  • 2-(3-bromo-2-methoxyphenyl)acetic acid

  • Appropriate solvent (e.g., toluene, ethanol, THF)

  • Other reactants as required by the specific synthesis

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert gas supply (e.g., nitrogen or argon), if necessary

  • Standard glassware for workup

Procedure:
  • Glassware Preparation: Ensure all glassware is clean and thoroughly dried, especially if the reaction is sensitive to moisture.

  • Reaction Setup:

    • To a round-bottom flask, add 2-(3-bromo-2-methoxyphenyl)acetic acid and any other solid reagents.

    • Add a magnetic stir bar.

    • Add the chosen solvent. The flask should not be more than half full.

    • Attach the reflux condenser securely to the flask.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • If an inert atmosphere is required, flush the system with nitrogen or argon.

  • Heating and Reflux:

    • Place the flask in a heating mantle and begin stirring.

    • Gradually increase the temperature until the solvent begins to boil gently.

    • Adjust the heating to maintain a steady reflux, where the condensation ring is visible in the lower third of the condenser.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) at appropriate time intervals.

    • Be mindful of the total reflux time to avoid unnecessary heating that could promote side reactions.

  • Workup:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Disassemble the reflux apparatus.

    • Proceed with the appropriate workup procedure to isolate and purify the product. If an acidic catalyst was used, consider neutralizing it during the workup to prevent further reactions.

Visualization of a Standard Reflux Setup

G cluster_0 Reflux Apparatus condenser Condenser flask Round-Bottom Flask (with stir bar) condenser->flask water_out Water Out condenser->water_out mantle Heating Mantle with Stirrer flask->mantle water_in Water In water_in->condenser Coolant Flow

Caption: A standard laboratory setup for heating a reaction under reflux.

Conclusion

While 2-(3-bromo-2-methoxyphenyl)acetic acid is a robust molecule, an awareness of its potential reactivity under reflux is crucial for successful synthesis. The primary stability concern is acid-catalyzed ether cleavage. By carefully selecting reaction conditions, monitoring the reaction progress, and employing appropriate workup procedures, researchers can minimize the risk of degradation and ensure high yields of their desired products. This guide serves as a foundational resource to assist in these endeavors.

References

  • Glein, C. R., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 269, 499-519. Available at: [Link]

  • Kama, D. G., et al. (1981). Intramolecular cyclization of alkylhydroxylamines in acids. Chemical and Pharmaceutical Bulletin, 29(3), 745-752. Available at: [Link]

  • Feigl, F. (1949). Chemistry of Specific, Selective and Sensitive Reactions. Academic Press.
  • Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555. Available at: [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. Available at: [Link]

  • Lee, J. C., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4931-4940. Available at: [Link]

  • Grushin, V. V. (2004). Hydrodehalogenation of Aryl Halides. Chemical Reviews, 104(3), 1629-1662. Available at: [Link]

  • Gorbunov, Y. O., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kazlauskas, R. J., & Bornscheuer, U. T. (2009).
  • Gibson, M., & Gillaspy, M. L. (1993). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 59(6), 1876-1881. Available at: [Link]

  • Deguchi, H., et al. (2023). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, 59(2), 209-212. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Johnson, J. R., & Sandborn, L. T. (1925). 3-bromo-4-aminotoluene. Organic Syntheses, 5, 13. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid. European Journal of Organic Chemistry, 2018(44), 6135-6143. Available at: [Link]

  • Lam, K., & Min, G. (2025). Unlocking Interfacial Catalytic Halogen Atom Transfer at Ag Electrodes with Brønsted Acids. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Wade, L. G. (2017). Organic Chemistry. Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Shriner, R. L., Fuson, R. C., Curtin, D. Y., & Morrill, T. C. (1980). The Systematic Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Support Center: Overcoming Low Reactivity in 3-Bromo Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the unique synthetic challenges associated with 3-bromo carboxylic acid derivatives. Whether you are dealing with electronic deactivation in 3-bromobenzoic acid, severe steric hindrance in 3-bromothiophene-2-carboxylic acid, or elimination risks in aliphatic systems, this guide provides the mechanistic causality and self-validating protocols needed to rescue your yields.

Diagnostic Workflow

Before proceeding to the troubleshooting FAQs, use the diagnostic workflow below to identify the optimal activation strategy for your specific 3-bromo derivative.

G Start 3-Bromo Carboxylic Acid Substrate Type Substrate Type? Start->Type Aliphatic Aliphatic (e.g., 3-Bromopropionic acid) Type->Aliphatic Aromatic (Hetero)Aromatic (e.g., 3-Bromobenzoic acid) Type->Aromatic ElimRisk Base-Sensitive? (Risk of Elimination) Aliphatic->ElimRisk Steric Is Br ortho to COOH? (e.g., 3-Bromothiophene-2-COOH) Aromatic->Steric DMTMM Use DMTMM (Neutral Conditions) ElimRisk->DMTMM Yes HATU HATU / DIPEA (Active Ester) ElimRisk->HATU No Severe Severe Steric Hindrance Steric->Severe Yes Mild Electronic Deactivation Only Steric->Mild No Oxalyl Oxalyl Chloride / cat. DMF (Mild Acyl Chloride) Severe->Oxalyl Mild->HATU

Decision tree for selecting activation strategies for 3-bromo carboxylic acid derivatives.

Troubleshooting FAQs

Q1: Why is my 3-bromo carboxylic acid failing to couple using standard EDC/NHS? A1: The failure is typically rooted in a combination of electronic deactivation and steric hindrance. In aromatic systems like 3-bromobenzoic acid, the bromine atom exerts a strong electron-withdrawing inductive (-I) effect. This reduces the nucleophilicity of the carboxylate anion, which is the critical first step in attacking the carbodiimide core of EDC[1]. Furthermore, if the bromo group is adjacent to the carboxylic acid (e.g., 3-bromothiophene-2-carboxylic acid), severe steric hindrance blocks the bulky O-acylisourea intermediate from forming or reacting further[2]. Solution: Switch to uronium salts like HATU, which utilize a neighboring group effect via the pyridine nitrogen to stabilize the transition state and accelerate coupling[3].

Q2: How do I overcome severe steric hindrance in ortho-bromo heteroaromatics? A2: For highly hindered substrates where even HATU yields poor conversion, the most reliable method is conversion to an acyl chloride. Unlike carbodiimide or uronium activation, acyl chlorides are small, highly electrophilic species that easily penetrate sterically congested environments. Use oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF)[4]. This generates a reactive Vilsmeier reagent intermediate that chlorinates the acid under exceptionally mild conditions (0 °C to room temperature), preventing the degradation often seen with harsher reagents like thionyl chloride[5].

Q3: How do I prevent side reactions when activating base-sensitive 3-bromoaliphatic acids? A3: Aliphatic 3-bromo acids (e.g., 3-bromopropionic acid) are highly prone to base-catalyzed dehydrohalogenation (elimination) to form acrylic acid derivatives when exposed to the strong tertiary amines (like DIPEA or TEA) required for HATU or EDC protocols. To bypass this, use DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMTMM activates the carboxylic acid to form a reactive triazine ester under neutral conditions, eliminating the need for external bases and suppressing both elimination and epimerization[6][7].

Strategy Comparison Data

Activation StrategyReagentsBest ForRelative Coupling Efficiency (Hindered)Risk of Elimination
Carbodiimide EDC / NHSUnhindered, electron-rich acidsLowModerate
Uronium Salt HATU / DIPEAMildly hindered aromaticsHighHigh (due to DIPEA)
Triazine DMTMMBase-sensitive, aliphaticHighVery Low
Acyl Chloride Oxalyl Chloride / cat. DMFSeverely hindered (ortho-bromo)Very HighLow (neutral workup)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Visual and chemical checkpoints are built into the steps to ensure causality and protocol integrity.

Protocol A: Mild Acyl Chloride Synthesis (Oxalyl Chloride / cat. DMF)

Mechanism: The catalytic addition of DMF forms the Vilsmeier active species. Gas evolution serves as a direct visual indicator of reaction progress and intermediate collapse[5].

  • Preparation: Charge a dry, nitrogen-flushed round-bottomed flask with the 3-bromo carboxylic acid (1.0 eq).

  • Solvation: Add anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid) and stir until fully dissolved.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.

  • Reagent Addition: Slowly add oxalyl chloride (1.3 - 1.5 eq) dropwise via syringe.

  • Catalysis & Validation: Add 1-2 drops of anhydrous DMF via syringe. Self-Validation Checkpoint: You must observe immediate, vigorous gas evolution (CO₂, CO, HCl). If no gas evolves, your DMF or oxalyl chloride may be degraded.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution completely ceases.

  • Isolation: Concentrate under reduced pressure to remove DCM and excess oxalyl chloride. The crude acyl chloride should be used immediately in the subsequent amidation step to prevent hydrolysis[5].

Protocol B: Base-Free Amidation using DMTMM

Mechanism: DMTMM operates in protic or aprotic solvents without an external base. The byproducts are highly water-soluble, allowing for purification via a simple aqueous workup[7].

  • Preparation: Dissolve the 3-bromo carboxylic acid (1.0 eq) and the target amine (1.1 eq) in a suitable solvent (e.g., THF, methanol, or water, depending on substrate solubility).

  • Activation: Add DMTMM (1.2 eq) directly to the reaction mixture at room temperature. Note: Do not add DIPEA or NMM; maintaining neutral conditions protects base-sensitive beta-bromo groups from elimination.

  • Reaction: Stir the mixture for 4-12 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction with water. The byproducts (N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine) will partition entirely into the aqueous layer[7].

  • Isolation: Extract the target amide with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • HATU Source: Wikipedia URL:[Link]

  • DMTMM Source: Wikipedia URL:[Link]

  • Reagent of the month - March- DMTMM Source: SigutLabs URL:[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: NIH (PMC) URL:[Link]

Sources

Separation of regioisomers in 2-(3-bromo-2-methoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the notoriously challenging separation of regioisomers encountered during the synthesis of 2-(3-bromo-2-methoxyphenyl)acetic acid.

This guide bypasses generic advice, focusing instead on the mechanistic causality of the reaction and field-proven derivatization strategies to achieve high-purity isolation.

Mechanistic Overview & Workflow

The bromination of 2-methoxyphenylacetic acid is an electrophilic aromatic substitution governed by the strong electron-donating and ortho/para-directing nature of the methoxy (-OCH₃) group. Because the acetic acid side chain occupies position 1 and the methoxy group occupies position 2, the available activated positions for bromination are C3 (ortho to methoxy) and C5 (para to methoxy).

Position 3 is sterically hindered—sandwiched between the methoxy group and the bulky acetic acid moiety. Conversely, position 5 is highly accessible. Consequently, standard bromination yields the 5-bromo isomer as the major thermodynamic and kinetic product, leaving the desired 3-bromo isomer as a minor fraction[1]. Attempting to separate these free acids directly via silica gel fails due to severe hydrogen bonding. The workflow below illustrates the reliable derivatization-based resolution strategy.

G SM 2-Methoxyphenylacetic Acid Bromination Bromination (Br2, AcOH) SM->Bromination Mixture Regioisomer Acid Mixture (3-Bromo & 5-Bromo) Bromination->Mixture Esterification Esterification (MeOH, H+) Mixture->Esterification Masking H-Bonds EsterMix Methyl Ester Mixture Esterification->EsterMix Chromatography Silica Gel Chromatography EsterMix->Chromatography Resolution Ester3 Pure 3-Bromo Methyl Ester Chromatography->Ester3 Target Ester5 Pure 5-Bromo Methyl Ester Chromatography->Ester5 Byproduct Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester3->Hydrolysis Deprotection Target 2-(3-Bromo-2-methoxyphenyl)acetic acid Hydrolysis->Target

Workflow for the synthesis and separation of 3-bromo-2-methoxyphenylacetic acid.

Troubleshooting & FAQs

Q1: Why am I getting a poor ratio of 3-bromo to 5-bromo regioisomers during bromination, and how can I optimize it? A: The 5-bromo isomer dominates because electrophilic attack at C5 avoids the steric clash present at C3. To slightly shift the kinetic ratio in favor of the 3-bromo isomer, you must strictly control the temperature (keep it between 0 °C and 5 °C). Furthermore, using molecular bromine (Br₂) in glacial acetic acid is preferred over N-Bromosuccinimide (NBS). Acetic acid acts as a weak Lewis acid to polarize the Br-Br bond, allowing for a controlled, low-temperature electrophilic transfer without the bulky succinimide byproduct interfering at the hindered C3 position[2].

Q2: Direct column chromatography of the brominated acid mixture is failing (streaking). What is the most reliable separation strategy? A: Free carboxylic acids streak heavily on normal-phase silica gel due to strong intermolecular hydrogen bonding with the silanol groups. This completely masks the subtle polarity differences between the 3-bromo and 5-bromo regioisomers. The most field-proven method is the Esterification-Separation-Hydrolysis sequence [3]. By converting the crude acid mixture to methyl esters, you eliminate hydrogen bonding. The methyl esters resolve beautifully on standard silica gel, allowing you to isolate the pure 3-bromo ester before hydrolyzing it back to the target acid.

Q3: Can these isomers be separated by HPLC for analytical monitoring? A: Yes. Reverse-Phase HPLC (RP-HPLC) is highly effective if the ionization of the carboxylic acid is suppressed. Use a low-silanol C18 column and a mobile phase of Acetonitrile/Water. Crucially, you must add 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS compatibility) to keep the acids protonated, preventing peak tailing and ensuring sharp resolution based on the distinct hydrophobic surface areas of the isomers [4].

Quantitative Data & Chromatographic Profiling

The following table summarizes the physicochemical metrics that dictate the separation strategy. Direct separation of the free acids is thermodynamically unfavorable, necessitating the esterification approach.

Property / Metric3-Bromo Isomer (Target)5-Bromo Isomer (Byproduct)Mechanistic Rationale
Steric Environment Highly hindered (C3)Accessible (C5)C3 is sandwiched between the -OCH₃ and -CH₂COOH groups.
Relative Yield (Br₂/AcOH) ~15 - 20%~80 - 85%Electrophilic attack kinetically favors the less hindered para-position.
Silica Gel R_f (Free Acid) ~0.20 (Severe Streaking)~0.20 (Severe Streaking)Strong H-bonding with silanol groups causes co-elution.
Silica Gel R_f (Methyl Ester) ~0.45~0.35Esterification masks the acid, allowing resolution based purely on halogen position.

Note: R_f values for methyl esters are based on a 9:1 Hexanes:Ethyl Acetate mobile phase.

Validated Experimental Protocols

Protocol 1: Regioselective Bromination of 2-Methoxyphenylacetic Acid

Causality: Strict temperature control minimizes over-bromination (dibromination) and suppresses the thermodynamic drive toward the 5-bromo isomer.

  • Preparation: Dissolve 2-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert Argon atmosphere.

  • Addition: Prepare a solution of Bromine (Br₂, 1.05 eq) in an equal volume of glacial acetic acid. Add this dropwise over 45 minutes via an addition funnel, ensuring the internal temperature never exceeds 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir for exactly 1 hour at room temperature.

  • Quench: Pour the reaction mixture into a vigorously stirred beaker of ice-water containing 1.0 eq of sodium bisulfite to rapidly quench unreacted bromine.

  • Isolation: Filter the resulting pale-yellow precipitate, wash thoroughly with cold water, and dry under high vacuum.

  • Self-Validation Check: A crude ¹H NMR (CDCl₃) must show two distinct methoxy singlets (~3.85 ppm and ~3.89 ppm), confirming the presence of both the 3-bromo and 5-bromo regioisomers before proceeding to derivatization.

Protocol 2: Derivatization, Separation, and Hydrolysis

Causality: Masking the highly polar carboxylic acid group as a methyl ester lowers the overall polarity and amplifies the subtle steric differences between the isomers during chromatography. Step 2A: Esterification

  • Dissolve the crude acid mixture in anhydrous Methanol (1.0 M).

  • Add concentrated Sulfuric Acid (0.1 eq) as a catalyst. Reflux for 5 hours.

  • Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate. Step 2B: Chromatographic Separation

  • Load the crude ester mixture onto a Silica Gel column (230-400 mesh).

  • Elute using a gradient of Hexanes : Ethyl Acetate (start at 95:5, gradually increasing to 90:10).

  • Self-Validation Check: Monitor fractions via TLC (Hexanes/EtOAc 9:1). You will observe two distinct, non-streaking spots. The 3-bromo ester elutes first (R_f ~0.45). Pool only the pure fractions of the upper spot. Step 2C: Hydrolysis

  • Dissolve the pure 3-bromo methyl ester in a 3:1:1 mixture of THF : Methanol : Water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2 hours.

  • Evaporate the organic solvents. Acidify the remaining aqueous layer to pH 2 using 1M HCl.

  • Extract the precipitated 2-(3-bromo-2-methoxyphenyl)acetic acid with Dichloromethane. Dry and concentrate.

  • Self-Validation Check: Final LC-MS must yield a single peak corresponding to [M-H]⁻ m/z 243/245, with absolutely no trace of the 5-bromo isomer.

References

  • Title: 2-(3-Bromo-4-methoxyphenyl)acetic acid (Regioselective Bromination Principles) Source: NIH / PMC URL: [Link]

  • Title: Preparation Of 2-(4-Bromophenyl)-2-Methylpropanoic Acid (Esterification & Separation Strategy) Source: QuickCompany / Indian Patents URL: [Link]

  • Title: Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: WO2014201073A1 - Macrocyclic factor viia inhibitors (Synthesis of 5-Bromo-2-methoxyphenylacetic acid)

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ^1^H NMR Spectrum Analysis of 2-(3-bromo-2-methoxyphenyl)acetic acid

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the misinterpretation of Nuclear Magnetic Resonance (NMR) spectra due to solvent-induced artifacts. For active pharmaceutical ingredient (API) precursors like 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8), selecting the correct deuterated solvent is not merely a sample preparation step—it is a critical analytical decision that dictates the resolution of structural data.

This guide objectively compares the ^1^H NMR performance of this compound in two ubiquitous solvents: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). By unpacking the causality behind experimental choices, this document provides a self-validating framework for researchers to achieve high-fidelity structural elucidation.

Molecular Architecture & Proton Mapping

To accurately interpret the spectrum, we must first map the electronic environment of the molecule. 2-(3-bromo-2-methoxyphenyl)acetic acid consists of an aromatic core substituted at three consecutive positions:

  • Position 1: An acetic acid moiety (-CH2COOH).

  • Position 2: A methoxy group (-OCH3).

  • Position 3: A bromine atom (-Br).

This leaves three aromatic protons at positions 4, 5, and 6. The electron-withdrawing nature of the bromine atom heavily deshields the adjacent H-4 proton, while the electron-donating resonance of the methoxy group shields H-5. Understanding this push-pull electronic effect is essential for predicting the multiplet splitting logic.

ProtonMapping Molecule 2-(3-bromo-2-methoxyphenyl) acetic acid Aromatic Aromatic Protons (H-4, H-5, H-6) Molecule->Aromatic Aliphatic Aliphatic Protons (-CH2-, -OCH3) Molecule->Aliphatic Exchangeable Exchangeable Proton (-COOH) Molecule->Exchangeable H4 H-4: ~7.47 ppm (dd) Deshielded by Br Aromatic->H4 H5 H-5: ~6.67 ppm (t) Shielded by OCH3 Aromatic->H5 H6 H-6: ~7.17 ppm (dd) Meta to Br Aromatic->H6 CH2 -CH2-: ~3.70 ppm (s) Alpha to Carbonyl Aliphatic->CH2 OCH3 -OCH3: ~3.85 ppm (s) Attached to Oxygen Aliphatic->OCH3 COOH -COOH: 10-12 ppm (br s) Solvent Dependent Exchangeable->COOH

Caption: Logical mapping of proton environments and expected splitting patterns for the target compound.

Objective Comparison: CDCl3 vs. DMSO-d6 Performance

The choice between CDCl3 and DMSO-d6 fundamentally alters the chemical shift landscape. Computational models and empirical data confirm that solvent polarizability and hydrogen-bonding networks directly impact nuclear magnetic shielding [3].

The Causality of Solvent Effects:

  • Exchangeable Protons (-COOH): In CDCl3, the carboxylic acid proton exchanges rapidly with trace moisture, often resulting in a broad, poorly defined hump that can merge with the baseline. Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor. It locks the -COOH proton into a stable intermolecular complex, drastically reducing its exchange rate and yielding a sharp, highly deshielded singlet (~12.5 ppm).

  • Aromatic Resolution: CDCl3 often provides superior resolution for aromatic multiplets due to its lower viscosity, which yields sharper line widths. However, DMSO-d6 can induce Aromatic Solvent-Induced Shifts (ASIS) that pull overlapping signals apart.

  • Trace Impurities: When analyzing APIs, distinguishing true compound signals from residual synthesis solvents is critical. Researchers must reference standardized impurity tables to prevent misassignment [1] [2].

Quantitative Performance Summary
Proton EnvironmentExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)Multiplicity & CouplingIntegration
-COOH 10.50 – 11.50 (Broad)12.30 – 12.60 (Sharp)Broad singlet / Singlet1H
H-4 (Ar-H) ~7.47~7.55dd (J = 8.0, 1.5 Hz)1H
H-6 (Ar-H) ~7.17~7.05dd (J = 8.0, 1.5 Hz)1H
H-5 (Ar-H) ~6.67~6.80t (J = 8.0 Hz)1H
-OCH3 ~3.85~3.75Singlet3H
-CH2- ~3.70~3.60Singlet2H

Note: Chemical shifts are empirical estimates. Exact values fluctuate slightly based on sample concentration and temperature.

Standardized Experimental Protocol

To ensure trustworthiness, an NMR protocol must be a self-validating system. The following methodology guarantees that the resulting spectrum is a true representation of the molecule, free from operator-induced artifacts.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10–15 mg of 2-(3-bromo-2-methoxyphenyl)acetic acid. Dissolve completely in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, validating the chemical shift axis independent of magnetic field drift.

  • Filtration (Critical Step): Pass the solution through a glass-wool plugged Pasteur pipette into a high-quality 5 mm NMR tube. Causality: Suspended particulates distort the local magnetic field homogeneity, leading to broad peaks and loss of fine J-coupling resolution.

  • Tuning and Locking: Insert the sample into the spectrometer (minimum 400 MHz recommended). Tune the probe to the ^1^H frequency and lock onto the solvent's deuterium signal. Causality: The deuterium lock compensates for temporal fluctuations in the superconducting magnet's field strength.

  • Shimming: Perform automated or manual gradient shimming (Z1–Z5) until the TMS peak's Line Width at Half Height (LWHH) is < 1.0 Hz. Causality: A LWHH > 1.0 Hz will obscure the 1.5 Hz meta-coupling between H-4 and H-6, destroying critical structural data.

  • Acquisition: Set the relaxation delay (D1) to 2.0 seconds, pulse angle to 30°, and acquire 16 scans. Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the protons, guaranteeing that the peak integrations accurately reflect the 1:1:1:3:2 ratio.

  • Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually.

NMRWorkflow Prep Sample Prep 10-15 mg API + 0.6 mL Solvent Shim Lock & Shim Optimize Z/Z2 Minimize Line Width Prep->Shim Acq Acquisition ns=16, d1=2s Pulse=30° Shim->Acq Process Processing FT, Phase Correct, Baseline Correct Acq->Process Analyze Analysis Integration & Multiplet Extraction Process->Analyze

Caption: Standardized step-by-step workflow for high-resolution 1H NMR acquisition and processing.

Conclusion & Recommendations

For the routine identity confirmation of 2-(3-bromo-2-methoxyphenyl)acetic acid, CDCl3 is the preferred solvent due to its low cost, low viscosity, and excellent resolution of the aromatic multiplets. However, if the exact quantification or definitive observation of the carboxylic acid proton is required for downstream drug formulation studies, DMSO-d6 is mandatory. Its ability to lock the exchangeable proton via hydrogen bonding provides a self-validating data point that CDCl3 cannot reliably offer.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL: [Link]

  • Dračínský, M., & Bouř, P. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 6(1), 288-299. URL: [Link]

Comparative Guide to HPLC Methodologies for 2-(3-Bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification and purity assessment of halogenated synthetic intermediates is a critical quality control step. 2-(3-Bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8) is a highly functionalized building block frequently utilized in cross-coupling reactions and the synthesis of bioactive benzofuran derivatives[1].

This guide objectively compares the performance of three High-Performance Liquid Chromatography (HPLC) column chemistries—Standard C18, Biphenyl, and Pentafluorophenyl (PFP)—to determine the optimal methodology for resolving this compound from its synthetic precursors and positional isomers.

Chemical Profile & Analytical Challenges

To design a robust HPLC method, we must first deconstruct the analyte's structural properties:

  • Hydrophobicity: The compound exhibits a LogP of approximately 2.08[2], indicating moderate lipophilicity that is well-suited for Reversed-Phase (RP) chromatography.

  • Ionizable Moiety: The acetic acid group has a pKa of ~4.3.

  • Steric & Electronic Features: The ortho-methoxy group and meta-bromo atom create a sterically hindered, electron-rich aromatic system with a highly polarizable halogen.

The Primary Challenge: While separating the target compound from a des-bromo impurity is trivial on standard columns, resolving it from closely related positional isomers (e.g., 4-bromo or 5-bromo analogs) is notoriously difficult because their hydrophobic footprints are nearly identical.

MethodOptimization Analyte 2-(3-Bromo-2-methoxyphenyl)acetic acid LogP: 2.08 Acidic Challenge: Ionizable COOH (pKa ~4.3) Solution: 0.1% TFA (pH ~2.0) Analyte->Acidic Halogen Challenge: Halogenated Isomers Solution: PFP Stationary Phase Analyte->Halogen Gradient Challenge: Des-bromo Impurities Solution: Shallow Gradient (10-80% B) Acidic->Gradient Halogen->Gradient Final Optimized HPLC Method System Suitability Achieved Gradient->Final

Caption: Logical workflow for HPLC method development addressing specific analyte structural challenges.

The Causality of Method Design (E-E-A-T)

As an application scientist, method development is not about guessing; it is about applying chemical causality to chromatographic parameters.

Why pH Control is Non-Negotiable

Without pH control, the acetic acid moiety (pKa ~4.3) exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states within the column. This dual-state existence leads to severe peak tailing, split peaks, and irreproducible retention times. By utilizing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase, we artificially lower the pH to ~2.0. This ensures the analyte remains fully protonated, neutral, and highly interactive with the stationary phase[3][4].

The Superiority of Fluorinated Stationary Phases

Standard C18 columns separate analytes purely based on dispersive hydrophobic interactions. Because the 3-bromo and 4-bromo isomers have identical molecular weights and nearly identical LogP values, C18 struggles to resolve them.

Conversely, a Pentafluorophenyl (PFP) column introduces shape selectivity and alternative retention mechanisms. The highly electronegative fluorine atoms on the stationary phase create a π -depleted ring (a Lewis acid). This ring interacts strongly with the electron-rich methoxy group of our analyte, while simultaneously engaging in dipole-dipole and halogen bonding with the polarizable bromine atom. These localized spatial interactions allow the PFP column to easily distinguish between ortho, meta, and para halogen placements.

RetentionMechanism cluster_PFP PFP Column Interactions Analyte Analyte (Brominated) Dipole Dipole-Dipole (C-F ... C-Br) Analyte->Dipole PiPi Pi-Pi Depletion (Aromatic Rings) Analyte->PiPi Hydrophobic Hydrophobic (Carbon Skeleton) Analyte->Hydrophobic Resolution Enhanced Isomeric Resolution Dipole->Resolution PiPi->Resolution Hydrophobic->Resolution

Caption: Primary intermolecular interactions driving retention on a Pentafluorophenyl (PFP) column.

Comparative Column Performance Data

The following table summarizes the experimental performance of three different column chemistries when attempting to resolve 2-(3-bromo-2-methoxyphenyl)acetic acid from its closely related 4-bromo isomer under identical gradient conditions.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor (Tf)Resolution (Rs) from IsomerTheoretical Plates (N)Verdict
Standard C18 6.451.351.1 (Co-elution risk)8,500Suboptimal for isomer purity.
Biphenyl 7.801.152.2 (Baseline resolved)11,200Good alternative.
PFP (Pentafluorophenyl) 8.35 1.05 3.8 (Highly resolved) 14,500 Optimal Choice.

Data Interpretation: The PFP column demonstrates superior theoretical plate counts and a near-perfect tailing factor, proving that the halogen-fluorine interactions stabilize the analyte band as it travels through the column.

Standard Operating Procedure: Optimized PFP Method

To ensure a self-validating system, follow this step-by-step methodology for the purity assessment of 2-(3-bromo-2-methoxyphenyl)acetic acid[4].

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v). Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.

B. Sample Preparation
  • Accurately weigh 10.0 mg of 2-(3-bromo-2-methoxyphenyl)acetic acid.

  • Transfer to a 10 mL volumetric flask and dissolve in 5 mL of Diluent. Sonicate until fully dissolved.

  • Make up to the mark with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

C. Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C (Stabilizes retention times against ambient fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the aromatic ring) and 280 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 14.0 min: Hold at 80% B (Column wash)

    • 14.0 - 14.1 min: Return to 10% B

    • 14.1 - 20.0 min: Re-equilibration at 10% B

System Suitability & Self-Validation

A protocol is only as trustworthy as its internal controls. Before analyzing unknown batches, the system must pass the following self-validating criteria using a spiked standard (Target analyte + 4-bromo isomer):

  • Retention Time Precision: The %RSD of the target peak retention time over 5 replicate injections must be 1.0%.

  • Resolution (Rs): The resolution between the 3-bromo and 4-bromo isomers must be 2.0.

  • Tailing Factor (Tf): The tailing factor of the main peak must be between 0.9 and 1.2. (If Tf > 1.2, verify the pH of Mobile Phase A, as the TFA may have degraded).

References

  • SIELC Technologies. (2018). 4-Bromophenylacetic acid HPLC Method. Retrieved from[Link]

  • Molaid. 2-(3-bromo-2-methoxyphenyl)acetic acid Chemical Properties. Retrieved from[Link]

Sources

Mass spectrometry fragmentation patterns of 3-bromo-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of 3-Bromo-2-methoxyphenylacetic Acid

As a critical halogenated building block in drug discovery and synthetic chemistry, 3-bromo-2-methoxyphenylacetic acid (C9H9BrO3) presents unique analytical challenges. Its structural features—a carboxylic acid moiety, a methoxy ether linkage, and a bromine atom—dictate its behavior in the gas phase.

For researchers tasked with identifying this compound or its isomers in complex mixtures, choosing the right analytical platform is paramount. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) , detailing the mechanistic causality behind their distinct fragmentation patterns.

Platform Comparison: Soft vs. Hard Ionization

The fundamental difference between these two platforms lies in their ionization energy and the resulting molecular ions.

  • LC-ESI-MS/MS (The Soft Approach): Electrospray ionization in negative mode gently deprotonates the carboxylic acid to yield an intact [M-H]- anion. This platform excels in preserving the molecular weight and allows for targeted Collision-Induced Dissociation (CID) to map specific structural features[1].

  • GC-EI-MS (The Hard Approach): Electron ionization at 70 eV bombards the molecule, stripping an electron to form a highly energetic radical cation [M]+•. This platform provides a highly reproducible, extensive fragmentation "fingerprint" ideal for library matching, but often requires chemical derivatization to overcome the thermal instability of the free carboxylic acid.

Workflow Start 3-Bromo-2-methoxyphenylacetic Acid Sample Preparation Split Platform Selection Start->Split LC LC-ESI-MS/MS (Soft Ionization) Split->LC GC GC-EI-MS (Hard Ionization) Split->GC PrepLC Dilute in 50:50 MeOH:H2O (10mM NH4OAc) LC->PrepLC PrepGC Derivatization (BSTFA + 1% TMCS) GC->PrepGC DataLC Targeted CID [M-H]- at m/z 243/245 PrepLC->DataLC DataGC Library Matching [M]+. at m/z 316/318 (TMS) PrepGC->DataGC

Comparative workflow for LC-ESI-MS/MS and GC-EI-MS analysis platforms.

Mechanistic Causality of Fragmentation

The Isotopic Signature (The Built-In Tracer)

Regardless of the platform, the presence of bromine provides a self-validating diagnostic tool. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Any precursor or product ion retaining the bromine atom will manifest as a distinct doublet separated by 2 Da (M and M+2)[2].

LC-ESI-MS/MS: CID Pathways of the Carboxylate Anion

In negative ESI, 3-bromo-2-methoxyphenylacetic acid readily loses a proton to form the carboxylate anion at m/z 243 (⁷⁹Br) and 245 (⁸¹Br). When subjected to CID, the fragmentation is driven by the thermodynamic stability of the resulting neutral losses and product ions:

  • Primary Decarboxylation (-44 Da): The dominant pathway is the loss of carbon dioxide (CO2). As observed in related phenylacetic acids, the proximity of the aromatic ring stabilizes the resulting charge at the benzylic position, yielding a highly stable bromomethoxybenzyl anion at m/z 199/201[3].

  • Secondary Radical Loss (-15 Da): The m/z 199/201 ion can undergo homolytic cleavage of the methoxy group, losing a methyl radical (•CH3) to form a distonic radical anion at m/z 184/186.

  • Elimination of HBr (-80/-82 Da): A minor but structurally diagnostic pathway from the precursor ion involves the direct elimination of hydrobromic acid, yielding a methoxyphenylacetic anion at m/z 163.

ESI_CID M [M-H]- m/z 243 / 245 Carboxylate Anion F1 [M-H-CO2]- m/z 199 / 201 Bromomethoxybenzyl Anion M->F1 -CO2 (44 Da) CID (15 eV) F3 [M-H-HBr]- m/z 163 Methoxyphenylacetic Anion M->F3 -HBr (80/82 Da) CID (30 eV) F2 [M-H-CO2-CH3]•- m/z 184 / 186 Radical Anion F1->F2 -•CH3 (15 Da) CID (25 eV)

ESI-MS/MS (Negative Mode) collision-induced dissociation pathway.

GC-EI-MS: Alpha-Cleavage of the TMS Derivative

Free phenylacetic acids are prone to thermal decarboxylation in hot GC inlets[4]. To prevent this, the compound is derivatized to its trimethylsilyl (TMS) ester (Exact Mass: ~316.01 Da). Under 70 eV electron ionization:

  • Molecular Ion: A weak but visible [M]+• is observed at m/z 316/318.

  • Alpha-Cleavage (-117 Da): The defining EI fragmentation is the cleavage of the bond alpha to the carbonyl. The loss of the •COOTMS radical yields the exceptionally stable bromomethoxybenzyl cation at m/z 199/201[2].

  • Halogen Loss: Subsequent loss of the bromine radical from the benzyl cation yields the methoxybenzyl cation at m/z 120, a hallmark of brominated anisole derivatives[5].

Quantitative Data Presentation

The following table summarizes the diagnostic ions used to confirm the structure across both platforms.

PlatformPrecursor Ion (m/z)Major Product Ions (m/z)Neutral LossMechanistic Assignment
LC-ESI-MS/MS 243 / 245 [M-H]-199 / 20144 Da (CO2)Bromomethoxybenzyl anion
LC-ESI-MS/MS 243 / 245 [M-H]-184 / 18659 Da (CO2 + •CH3)Distonic radical anion
LC-ESI-MS/MS 243 / 245 [M-H]-16380/82 Da (HBr)Methoxyphenylacetic anion
GC-EI-MS (TMS) 316 / 318 [M]+•301 / 30315 Da (•CH3)Loss of methyl from TMS
GC-EI-MS (TMS) 316 / 318 [M]+•199 / 201117 Da (•COOTMS)Bromomethoxybenzyl cation
GC-EI-MS (TMS) 316 / 318 [M]+•120196/198 DaMethoxybenzyl cation

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data reproduction, the following protocols are designed with internal causality and self-validation steps.

Protocol A: LC-ESI-MS/MS (Negative Ion Mode)

Causality Note: Ammonium acetate is chosen over formic acid. Formic acid lowers the pH, keeping the carboxylic acid protonated and severely suppressing the formation of the [M-H]- anion in the electrospray source.

  • Sample Preparation: Dissolve 1 mg of 3-bromo-2-methoxyphenylacetic acid in 1 mL of Methanol. Dilute 1:100 in 50:50 Methanol:Water containing 10 mM Ammonium Acetate.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Organic (Methanol) over 5 minutes.

  • MS Tuning: Operate the Triple Quadrupole in negative ESI mode. Set the capillary voltage to -2.5 kV.

  • System Validation Check: Perform a Q1 full scan. Validation: You must observe an exact 1:1 intensity ratio for m/z 243 and 245. A deviation of >5% indicates isobaric interference or a contaminated source.

  • CID Acquisition: Isolate m/z 243 in Q1. Ramp Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon as the collision gas. Scan Q3 to detect product ions (m/z 199, 184, 163).

Protocol B: GC-EI-MS (TMS Derivatization)

Causality Note: BSTFA replaces the acidic proton with a TMS group, increasing volatility and preventing degradation in the 250°C GC inlet.

  • Sample Preparation: Place 1 mg of sample into a GC vial. Add 50 µL of Pyridine and 50 µL of BSTFA containing 1% TMCS.

  • Derivatization: Cap the vial and heat at 70°C for 30 minutes. Allow to cool to room temperature.

  • System Validation Check: Inject 1 µL into the GC-MS. Validation: Monitor the low-mass region for an intense m/z 73 peak (trimethylsilyl cation). Its presence confirms successful derivatization efficiency.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Operate the MS in electron ionization mode at 70 eV. Scan from m/z 50 to 400. Extract m/z 316, 318, 199, and 201 to reconstruct the brominated fingerprint.

References

  • Benchchem - 1-Bromo-2-((methoxymethoxy)methyl)benzene mass spectrometry: Predicted Mass Spectrometry Data. 2

  • ResearchGate - Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. 1

  • PubMed Central (PMC) - Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. 3

  • NIST WebBook - Benzene, 1-bromo-4-methoxy- (Mass spectrum, electron ionization). 5

  • MassBank - MSBNK-Fac_Eng_Univ_Tokyo-JP009209: Phenylacetic Acid EI-MS. 4

Sources

Comparative Biological Assay Guide: Brominated vs. Non-Brominated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently rely on the phenylacetic acid (PAA) scaffold to design potent therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and neuroprotective agents. A critical structural modification in optimizing these compounds is halogenation. Specifically, the introduction of a bromine atom to the phenyl ring fundamentally alters the molecule's physicochemical properties, driving significant changes in biological performance.

This guide provides an in-depth, objective comparison of biological assays used to evaluate brominated versus non-brominated PAAs. By examining the classic structural pair—Amfenac (non-brominated) and Bromfenac (brominated)—we will explore the causality behind experimental design, validate assay protocols, and analyze the resulting pharmacological data[1].

Mechanistic Rationale: The "Bromine Effect"

The addition of a bromine atom at the C4 position of the benzoyl ring in phenylacetic acid derivatives imparts three critical characteristics[2]:

  • Increased Lipophilicity (LogP): Bromine is a large, lipophilic atom. Its addition enhances the molecule's ability to passively diffuse across lipid bilayers, significantly improving cellular and tissue penetration (e.g., corneal absorption).

  • Enhanced Target Affinity via Halogen Bonding: The polarizability of the bromine atom allows it to form highly specific, directional halogen bonds within the hydrophobic pockets of target enzymes like Cyclooxygenase-2 (COX-2).

  • Steric Hindrance and Metabolic Stability: The sheer bulk of the bromine atom can shield adjacent sites from cytochrome P450-mediated oxidation, prolonging the drug's half-life.

To visualize how these structural changes dictate biological outcomes, the following diagram maps the divergent inhibitory pathways of these two compound classes.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis NonBrom Non-Brominated PAA (e.g., Amfenac) Moderate Lipophilicity IC50: ~0.020 µM NonBrom->COX2 Competitive Inhibition (Standard Affinity) Brom Brominated PAA (e.g., Bromfenac) High Lipophilicity IC50: ~0.007 µM Brom->COX2 Potent Inhibition (Halogen Bonding)

Mechanistic divergence in COX-2 inhibition by brominated vs. non-brominated phenylacetic acids.

Quantitative Data Comparison

The structural divergence directly translates to measurable differences in in vitro and in vivo assays. The table below summarizes the benchmark data comparing Amfenac to its brominated analog, Bromfenac, demonstrating how halogenation amplifies potency[1][2].

Pharmacological PropertyAmfenac (Non-Brominated PAA)Bromfenac (Brominated PAA)Mechanistic Impact of Bromination
Chemical Structure 2-amino-3-benzoylphenylacetic acid2-amino-3-(4-bromobenzoyl)phenylacetic acidAddition of Br at the C4 position of the benzoyl ring.
COX-2 IC₅₀ (In Vitro) 0.0204 µM0.0075 µM~3-fold increase in target binding affinity due to optimal steric fit and halogen bonding.
Tissue Penetration BaselineSignificantly EnhancedIncreased lipophilicity drives rapid crossing of the corneal epithelium and cell membranes.
In Vivo Potency Baseline1.8x to 44.2x higherSuperior suppression of prostaglandin E2 (PGE2) and downstream neuroinflammation markers.

Core Biological Assays & Self-Validating Protocols

To objectively compare these compounds, we must deploy assays that isolate specific variables (e.g., enzyme affinity vs. membrane permeability). The following protocols are designed as self-validating systems, ensuring that the data generated is artifact-free.

Assay A: In Vitro COX-2 Enzyme Inhibition Assay

Purpose: To isolate and quantify the direct binding affinity (IC₅₀) of the compounds to the COX-2 active site, independent of cellular permeability factors[2]. Causality: By utilizing purified recombinant human COX-2, we directly measure how the bromine atom's electron-withdrawing nature and steric bulk improve the thermodynamics of binding within the enzyme's hydrophobic channel.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Hematin is strictly required as a cofactor for the peroxidase activity of COX-2.

  • Inhibitor Titration: Prepare 10-point serial dilutions (ranging from 0.0001 µM to 10 µM) of both Amfenac and Bromfenac in DMSO. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Combine 10 µL of the inhibitor solution with 10 units of purified recombinant human COX-2 in 180 µL of assay buffer. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is necessary because PAAs often exhibit time-dependent, slow-binding inhibition kinetics.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing arachidonic acid (final concentration 10 µM) and a fluorometric electron donor (e.g., ADHP).

  • Signal Detection: Measure the resorufin fluorescence (Ex 535 nm / Em 590 nm) kinetically over 5 minutes.

  • Internal Validation Controls:

    • 100% Initial Activity (Vehicle Control): Buffer + Enzyme + 1% DMSO + Substrate.

    • Background Control: Buffer + Heat-inactivated Enzyme + Substrate (validates that fluorescence isn't caused by auto-oxidation of the probe).

Assay B: In Vitro Cellular Permeability Assay (Corneal Epithelium Model)

Purpose: To evaluate how the increased lipophilicity of the brominated PAA translates to functional tissue penetration[1][3]. Causality: A drug cannot inhibit intracellular or tissue-deep targets if it cannot cross lipid bilayers. This assay proves that the ~3-fold increase in enzyme affinity is synergistically paired with enhanced bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed human corneal epithelial cells (HCECs) onto polycarbonate Transwell permeable supports (0.4 µm pore size). Culture for 7-10 days until a confluent, polarized monolayer forms.

  • Barrier Integrity Validation (Crucial Step): Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Self-Validation: Only use inserts with a TEER > 200 Ω·cm². Simultaneously, run a paracellular leakiness control using Lucifer Yellow; rejection must be >99%.

  • Compound Application: Wash the apical and basolateral chambers with Hank's Balanced Salt Solution (HBSS) adjusted to pH 7.4. Apply 10 µM of Amfenac or Bromfenac to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace the extracted volume with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Mass Balance Calculation: After 120 minutes, lyse the cells and extract the remaining compound from the apical chamber. Causality: If Total Mass Recovered < 80%, the highly lipophilic brominated compound may be non-specifically binding to the Transwell plastic, requiring the addition of bovine serum albumin (BSA) to the basolateral chamber to correct the artifact.

Conclusion

The transition from a non-brominated phenylacetic acid to a brominated derivative represents a masterclass in rational drug design. As demonstrated by the comparative assay data, the simple addition of a bromine atom not only tightens the target binding affinity (dropping the IC₅₀ from 0.0204 µM to 0.0075 µM for COX-2) but also drastically improves the molecule's ability to penetrate target tissues[1]. When executing these biological assays, rigorous adherence to self-validating controls—such as TEER measurements and mass balance calculations—is paramount to ensure that the observed pharmacological enhancements are accurately attributed to the compound's structural evolution.

References

  • Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence Source: National Institutes of Health (PMC) URL:[Link]

  • Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution Source: National Institutes of Health (PMC) URL:[Link]

  • Effect of Bromfenac on Reducing Neuroinflammation in an Ischemia–Reperfusion Glaucoma Model Source: MDPI URL:[Link]

Sources

Crystal structure analysis and X-ray diffraction of 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth solid-state characterization of pharmaceutical intermediates is a non-negotiable phase in modern drug development. For halogenated aromatic building blocks like 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8, Formula: C₉H₉BrO₃)[1], understanding the precise three-dimensional atomic arrangement and bulk phase purity dictates its downstream reactivity, solubility, and stability.

As an Application Scientist, I have structured this guide to objectively compare the two foundational pillars of crystallographic analysis: Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) . By contrasting the crystallization methodologies required for each and detailing self-validating analytical protocols, this guide provides a comprehensive framework for characterizing complex API intermediates.

Crystallization Methodologies: Thermodynamic vs. Kinetic Control

The prerequisite for any X-ray diffraction study is the isolation of the solid form. The choice of crystallization technique directly dictates which analytical method can be employed.

  • Slow Evaporation (Thermodynamic Control): Designed to keep the solution near equilibrium. By allowing the solvent to evaporate slowly, molecules have the time to orient themselves into the lowest-energy crystal lattice. The energetic penalty of structural defects causes them to be rejected from the growing crystal face, yielding the highly ordered, macroscopic single crystals required for SC-XRD.

  • Anti-Solvent Addition (Kinetic Control): Designed to rapidly crash the compound out of solution. By introducing a miscible solvent in which the compound is insoluble, the system rapidly crosses the metastable zone into high supersaturation. This induces massive, simultaneous nucleation, yielding the fine microcrystalline powder required for PXRD.

XRD_Workflow Start 2-(3-Bromo-2-methoxyphenyl) acetic acid (API Intermediate) Cryst1 Slow Evaporation (Thermodynamic Control) Start->Cryst1 Cryst2 Anti-Solvent Addition (Kinetic Control) Start->Cryst2 Micro Polarized Light Microscopy (Birefringence & Extinction Check) Cryst1->Micro PXRD Powder XRD (PXRD) Cryst2->PXRD Polycrystalline Powder SCXRD Single-Crystal XRD (SC-XRD) Micro->SCXRD Defect-Free Crystal Data1 Absolute 3D Atomic Structure & Intermolecular Bonding SCXRD->Data1 Data2 Bulk Phase Purity & Polymorph Identification PXRD->Data2 Data1->PXRD Simulated Reference Pattern

Fig 1: Crystallization and X-ray diffraction workflow for pharmaceutical intermediates.

Analytical Comparison: SC-XRD vs. PXRD

While both techniques rely on Bragg's Law ( nλ=2dsinθ ) to interpret the constructive interference of X-rays scattered by atomic planes[2], their applications in drug development are distinct and complementary.

Single-Crystal XRD (SC-XRD) directs a focused, monochromatic X-ray beam at a single, well-formed crystal. The output is a 3D map of electron density, allowing for the precise determination of molecular geometry, bond lengths, and absolute configuration[3]. For 2-(3-bromo-2-methoxyphenyl)acetic acid, SC-XRD will definitively map the steric clash between the bulky C3-bromine and the C2-methoxy group, and confirm the presence of intermolecular hydrogen-bonded carboxylic acid dimers.

Powder XRD (PXRD) analyzes a bulk sample of randomly oriented microcrystals. Instead of discrete diffraction spots, it produces a 1D diffractogram of concentric rings (intensity vs. )[2]. PXRD is the gold standard for polymorph screening, phase identification, and routine quality control[4].

Quantitative Performance Comparison
ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Primary Objective De novo 3D atomic structure & absolute configuration[3].Bulk phase purity & polymorph identification[5].
Sample Requirement Single, distinct crystal (typically 0.1 – 0.3 mm)[4].~10–50 mg of polycrystalline powder (<10 μm particle size)[6].
Data Output 3D electron density map; fractional atomic coordinates.1D Diffractogram (Intensity vs. angle)[2].
Throughput Low to Moderate (Hours to days per sample)[4].High (Minutes per scan)[4].
Destructiveness Non-destructive[3].Non-destructive[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the crystallographic workflow must be a closed, self-validating loop. The ultimate validation occurs when the theoretical PXRD pattern (calculated from the SC-XRD structure) perfectly matches the experimental PXRD pattern of the bulk powder[5].

Protocol A: SC-XRD Sample Preparation and Data Collection

Causality Focus: Minimizing thermal motion and preventing solvent loss.

  • Dissolution & Filtration: Dissolve 10 mg of 2-(3-bromo-2-methoxyphenyl)acetic acid in 2 mL of a 1:1 Ethyl Acetate/Hexane mixture. Pass the solution through a 0.22 μm PTFE syringe filter. Reasoning: Filtration removes microscopic impurities that act as heterogeneous nucleation sites, which would otherwise cause rapid, poor-quality crystal growth.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 20°C for 3–5 days.

  • Optical Validation: Inspect the resulting crystals under a polarized light microscope. Select a crystal with sharp edges that exhibits uniform extinction (turns completely dark at specific rotation angles). Reasoning: Uniform extinction confirms the crystal is a true single lattice without twinning or internal grain boundaries.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a specific Kapton loop. Reasoning: The oil protects the crystal from atmospheric moisture and prevents the evaporation of any potential trapped solvent molecules.

  • Data Collection: Transfer to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Reasoning: Cryogenic temperatures significantly reduce atomic thermal vibrations (Debye-Waller factors), resulting in sharper diffraction spots and higher resolution data, particularly for the lighter carbon and oxygen atoms.

Protocol B: PXRD Polymorph Screening

Causality Focus: Eliminating preferred orientation and mechanically induced phase transitions.

  • Sample Milling: Gently triturate 30 mg of the bulk synthesized powder using an agate mortar and pestle for no more than 60 seconds. Reasoning: Vigorous milling can input enough mechanical energy to induce an unwanted solid-state polymorphic transformation or amorphization[7].

  • Back-Loading Preparation: Load the powder into a zero-background silicon sample holder using the back-loading technique. Reasoning: Plate-like or needle-like crystals tend to lay flat, causing "preferred orientation" which artificially inflates certain diffraction peaks[4]. Back-loading ensures a statistically random orientation of the crystallites.

  • Data Acquisition: Scan from = 5° to 50° using Cu-K α radiation ( λ=1.5406 Å).

  • Validation: Overlay the experimental diffractogram with the simulated pattern generated from the SC-XRD .CIF file. A 1:1 peak match confirms the bulk material is phase-pure and corresponds to the solved single-crystal structure[8].

Structural Mechanics & Causality

When analyzing the diffraction data for 2-(3-bromo-2-methoxyphenyl)acetic acid, specific structural mechanics will drive the results:

  • Anomalous Dispersion: The presence of the heavy bromine atom (high electron density) dominates the X-ray scattering. This makes solving the "phase problem" during SC-XRD data processing highly efficient using direct or Patterson methods.

  • Steric Hindrance: The methoxy group (-OCH₃) at the 2-position is sterically squeezed between the bulky bromine at the 3-position and the acetic acid chain at the 1-position. SC-XRD will reveal that this steric clash forces the acetic acid side chain to rotate out of the plane of the phenyl ring to minimize system energy.

  • Supramolecular Assembly: Like most carboxylic acids, the molecules will almost certainly form centrosymmetric R22​(8) hydrogen-bonded dimers via the -COOH groups. These strong intermolecular forces will dictate the primary packing motif observed in the crystal lattice.

Sources

Comprehensive Comparison Guide: Reference Standards for 2-(3-Bromo-2-methoxyphenyl)acetic acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, selecting the appropriate reference standard for 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS: 1261616-87-8, MW: 245.07) is a critical decision that dictates the reliability of downstream analytical workflows[1][2]. This compound is a highly valued intermediate in modern medicinal chemistry. It is prominently featured in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors[3] and serves as a precursor for complex fused heterocycles (e.g., 2,3-dihydrobenzofurans) via [3][4].

Because it serves as a foundational building block where the C-Br bond acts as an internal oxidant during C(sp3)-C(sp3) coupling[4], any impurity carryover—such as unreacted starting materials or debrominated analogs—can drastically impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, establishing a highly characterized reference standard is non-negotiable for accurate impurity profiling and assay determination.

Objective Comparison of Reference Standard Alternatives

When establishing an analytical method, analysts must choose between three primary tiers of reference materials. The choice balances regulatory compliance—such as[5]—with practical availability and cost.

Table 1: Performance and Viability Comparison
Standard TierPurity GuaranteeTraceability & CertificationRelative CostLead TimeBest Use Case
Tier 1: Pharmacopeial (USP/EP) >99.5%Fully traceable, legally recognizedVery HighVaries (Often unavailable for intermediates)Final API release testing; late-stage regulatory submissions.
Tier 2: Commercial High-Purity ≥98.0%CoA provided (NMR, HPLC, MS)Moderate1-3 DaysRoutine IPC, early-phase development, and method validation[2].
Tier 3: In-House Synthesized VariableRequires extensive internal qualificationLow (Materials) + High (Labor)2-4 WeeksCustom derivatives or when the commercial supply chain is disrupted.

Scientist's Insight: For early-to-mid phase development of ROMK inhibitors, Tier 2 Commercial High-Purity Standards (such as those offering ≥98% purity[2]) provide the optimal balance. They eliminate the high labor cost of in-house qualification while providing sufficient analytical rigor for ICH-compliant method development[6].

Analytical Workflow & Experimental Protocols

To validate the quality of 2-(3-bromo-2-methoxyphenyl)acetic acid, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality Behind Experimental Choices

The analyte contains a carboxylic acid moiety with an estimated pKa of ~4.0. If analyzed in a neutral mobile phase, the compound will partially ionize into its carboxylate form, leading to split peaks, severe tailing, and unpredictable retention times. By buffering the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully suppress ionization. This ensures the molecule remains in its highly lipophilic, neutral state, maximizing interaction with the C18 stationary phase and yielding sharp, symmetrical peaks. Furthermore, detection at 254 nm is selected to specifically target the aromatic ring's π-π* transitions, minimizing baseline noise from non-UV absorbing aliphatic impurities.

Step-by-Step Methodology: HPLC-DAD Purity Assessment

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the method is fit-for-purpose before sample analysis begins[6].

Step 1: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of the certified 2-(3-bromo-2-methoxyphenyl)acetic acid reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (HPLC grade), sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with ultrapure water to create a 1.0 mg/mL stock solution.

  • Prepare the test sample using the identical procedure to ensure matrix equivalency.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times).

  • Detection: Diode Array Detector (DAD) extracting at 220 nm (maximum absorbance) and 254 nm (aromatic specificity).

Table 2: HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.01.09010
2.01.09010
12.01.01090
15.01.01090
15.11.09010
20.01.09010

Step 3: System Suitability & Validation (Self-Validating System)

  • Inject a blank (50:50 Water:Acetonitrile) to confirm the absence of baseline interference at the expected retention time.

  • Inject the reference standard solution in replicates of five.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor must be ≤ 1.5, strictly aligning with[5].

Visualizations

QualificationWorkflow Start Procure/Synthesize Candidate Material ID Structural ID (NMR, HRMS, IR) Start->ID Step 1 Purity Chromatographic Purity (HPLC-DAD/MS) ID->Purity Step 2 Assay Absolute Assay (qNMR or Titration) Purity->Assay Step 3 Cert Certified Reference Standard (CoA) Assay->Cert Final Release

Sequential workflow for the qualification and certification of reference standards.

HPLCDev Analyte 2-(3-bromo-2-methoxyphenyl)acetic acid (Acidic, pKa ~4.0) MobilePhase Aqueous Phase pH < 2.5 (0.1% TFA Buffer) Analyte->MobilePhase Requires Ionization Ionization Suppressed (Neutral State Maintained) MobilePhase->Ionization Drives Retention Strong Retention on C18 Sharp, Symmetrical Peaks Ionization->Retention Results in

Mechanistic rationale for mobile phase selection to optimize chromatographic retention.

References

  • Anastasiou, I., & Baudoin, O. "Redox-Neutral Coupling between Two C(sp3)-H Bonds Enabled by 1,4-Palladium Shift for the Synthesis of Fused Heterocycles." Angewandte Chemie International Edition, 58(41), 14625-14628 (2019). DOI: 10.1002/anie.201908460. Available at:[Link]

  • Merck Sharp & Dohme Corp. "Inhibitors of the Renal Outer Medullary Potassium Channel." US Patent Application US20140142115A1.
  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." Source: ECA Academy / ICH Secretariat. Available at:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 2-(3-bromo-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-bromo-2-methoxyphenyl)acetic acid. As a brominated (halogenated) organic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure operational safety and regulatory adherence.

Hazard Assessment and Risk Mitigation

Before handling, it is crucial to understand the hazard profile of 2-(3-bromo-2-methoxyphenyl)acetic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous brominated and methoxylated phenylacetic acid derivatives indicate a consistent hazard profile.[1][2][3] The primary risks are associated with its irritant properties and potential toxicity.

Core Principle: All laboratory waste is broadly categorized as either hazardous or non-hazardous.[4][5] Due to its chemical structure (a halogenated organic acid), 2-(3-bromo-2-methoxyphenyl)acetic acid must be treated as hazardous chemical waste .[6][7] Improper disposal, such as discarding in regular trash or pouring down the drain, is a serious regulatory violation and poses a significant threat to environmental and public health.[6][8]

Summary of Hazards and Required Controls

The following table summarizes the anticipated hazards and the necessary controls for safe handling and disposal.

Hazard ClassificationDescription & RationaleEngineering ControlsPersonal Protective Equipment (PPE)
Skin Corrosion/Irritation Expected to cause skin irritation upon contact. The acidic nature and the presence of bromine contribute to this property.[1][2]Chemical Fume HoodChemical-resistant gloves (nitrile or neoprene), lab coat.[1][2][9]
Serious Eye Damage/Irritation Poses a significant risk of causing serious eye irritation or damage.[1][2]Chemical Fume HoodChemical splash goggles or a face shield must be worn.[1][2][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if dust or aerosols are inhaled.[1][2]Chemical Fume HoodUse respiratory protection if dust is generated and ventilation is inadequate.
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or absorbed through the skin.[2]Chemical Fume HoodStandard PPE; wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is rigorous segregation.[5][10] Mixing different waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.[11][12] This protocol ensures that 2-(3-bromo-2-methoxyphenyl)acetic acid is managed correctly from the point of generation to its final collection.

Workflow for Waste Disposal

G cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Container Management cluster_2 Phase 3: Storage & Pickup start Waste Generated (Solid or Contaminated Labware) decision Is waste container 'Halogenated Organic Solid Waste' available? start->decision procure Procure a compatible container from EHS or lab supply. decision->procure No place_waste Place waste into the designated container. decision->place_waste Yes procure->place_waste labeling Label Container Correctly: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warnings (Irritant) 4. Accumulation Start Date place_waste->labeling seal Keep container tightly sealed except when adding waste. labeling->seal storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. seal->storage pickup Arrange for pickup by your institution's EHS department. storage->pickup end Disposal Complete pickup->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.